Technical Documentation Center

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
  • CAS: 93020-33-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide: Structure, Properties, and Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction: Unveiling a Molecule of Therapeutic Promise In the landscape of medicinal chemistry, the strategic combination of pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Molecule of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to developing novel therapeutic agents. 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound of significant interest, embodying this principle by integrating the well-established bioactivity of the sulfonamide group with the versatile pharmacological profile of the 3,4,5-trimethoxybenzoyl scaffold. This guide provides a comprehensive technical overview of this molecule, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and potential mechanisms of action. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this promising compound.

The sulfonamide functional group is a cornerstone of a wide array of antimicrobial, diuretic, and anticancer drugs, primarily through its ability to inhibit key enzymes such as carbonic anhydrases.[1][2] Concurrently, the 3,4,5-trimethoxy substitution pattern on a phenyl ring is a feature of numerous natural and synthetic compounds with diverse biological activities, including anticancer and multidrug resistance-modulating effects.[3][4] The strategic union of these two pharmacophores in 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide suggests a multifaceted biological profile, making it a compelling candidate for further investigation.

Chemical Structure and Physicochemical Properties

The chemical identity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is defined by a central amide linkage connecting a 3,4,5-trimethoxyphenyl ring and a 4-sulfamoylphenyl ring.

Systematic IUPAC Name: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Molecular Formula: C₁₆H₁₈N₂O₆S

Molecular Weight: 366.39 g/mol

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this specific molecule is not extensively available in public literature, computational predictions provide valuable initial insights.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 220-240 °CInfluences formulation and stability.
LogP 1.5 - 2.5A measure of lipophilicity, affecting membrane permeability and solubility.
Water Solubility LowImpacts bioavailability and formulation strategies.
pKa (Sulfonamide NH) ~9-10Determines the ionization state at physiological pH, affecting receptor binding and solubility.
pKa (Amide NH) ~17-18Generally non-ionizable under physiological conditions.
Hydrogen Bond Donors 2Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 7Influences binding affinity and physicochemical properties.

Note: These values are predicted using computational models and should be confirmed experimentally.

Synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide: A Step-by-Step Protocol

The synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can be efficiently achieved via a nucleophilic acyl substitution, specifically an amidation reaction. The Schotten-Baumann reaction provides a robust and widely applicable methodology for this transformation, involving the reaction of an acyl chloride with an amine in the presence of a base.[5][6][7]

Conceptual Workflow of the Synthesis

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A 3,4,5-Trimethoxybenzoic Acid D Acyl Chloride Formation A->D B Thionyl Chloride (SOCl₂) B->D C Sulfanilamide (4-Aminobenzenesulfonamide) E Schotten-Baumann Amidation C->E D->E F Work-up & Isolation E->F G Recrystallization F->G H 3,4,5-trimethoxy-N- (4-sulfamoylphenyl)benzamide G->H

Caption: Synthetic workflow for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (1.0 eq).

  • Addition of Chlorinating Agent: Under a fume hood, cautiously add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a more reactive acyl chloride. The acyl chloride is a potent electrophile, readily undergoing nucleophilic attack by the amine in the subsequent step.

Step 2: Amidation via Schotten-Baumann Reaction

  • Dissolution of Amine: In a separate flask, dissolve sulfanilamide (1.0 eq) in an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), to form the sodium salt of the sulfonamide. This increases its nucleophilicity.

  • Addition of Acyl Chloride: Cool the sulfanilamide solution in an ice bath. Slowly add the crude 3,4,5-trimethoxybenzoyl chloride (1.1 eq), either neat or dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran), to the vigorously stirred amine solution.[5][8]

  • Reaction: Continue stirring vigorously for 1-2 hours at room temperature. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[8]

  • Precipitation and Isolation: The product, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, will precipitate out of the reaction mixture as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove any remaining base and salts, followed by a wash with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.

Step 3: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization of benzamide derivatives include ethanol, ethyl acetate, or a mixture of ethanol and water.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to obtain pure 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and by the analytical techniques described in the following section. A sharp melting point close to the predicted value is indicative of high purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Analytical Workflow

A Synthesized Product B Purity Assessment (HPLC-UV) A->B C Structural Elucidation A->C G Confirmed Structure & Purity B->G D FT-IR Spectroscopy C->D E NMR Spectroscopy (¹H and ¹³C) C->E F Mass Spectrometry C->F D->G E->G F->G

Caption: Analytical workflow for the characterization of the final product.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the synthesized compound.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm or 280 nm).

    • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

2. Spectroscopic Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Expected Absorptions:

      • N-H stretch (amide and sulfonamide): ~3300-3400 cm⁻¹

      • C=O stretch (amide): ~1650-1680 cm⁻¹[11]

      • S=O stretch (sulfonamide): Two bands, asymmetric (~1330-1370 cm⁻¹) and symmetric (~1140-1180 cm⁻¹)[11]

      • C-O stretch (methoxy): ~1000-1300 cm⁻¹

      • Aromatic C-H stretch: ~3000-3100 cm⁻¹

      • Aromatic C=C stretch: ~1450-1600 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR (in DMSO-d₆):

      • Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the 3,4,5-trimethoxyphenyl ring will appear as a singlet, while the protons on the 4-sulfamoylphenyl ring will show a characteristic AA'BB' splitting pattern.

      • Amide N-H proton: A broad singlet, typically downfield (δ > 9.0 ppm).

      • Sulfonamide NH₂ protons: A singlet in the region of δ 7.0-7.5 ppm.

      • Methoxy protons: Three distinct singlets (or one singlet integrating to 9H if they are chemically equivalent) around δ 3.7-3.9 ppm.[12][13]

    • ¹³C NMR (in DMSO-d₆):

      • Carbonyl carbon (amide): ~165-170 ppm.[11]

      • Aromatic carbons: Signals in the range of δ 100-160 ppm. The carbons bearing the methoxy groups will be significantly downfield.

      • Methoxy carbons: Signals around δ 55-60 ppm.[12][13]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the compound.

    • Technique: Electrospray ionization (ESI) is a suitable method.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 367.4. Fragmentation patterns can provide further structural confirmation, with characteristic losses of the sulfamoyl group (SO₂NH₂) and fragmentation of the amide bond.[14]

Potential Mechanisms of Action and Therapeutic Applications

The hybrid structure of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide suggests several potential mechanisms of action, making it a versatile scaffold for drug discovery.

Carbonic Anhydrase Inhibition

The primary and most well-established mechanism of action for sulfonamide-containing drugs is the inhibition of carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity.[15][16]

  • Therapeutic Implications:

    • Anticancer: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a validated anticancer strategy.[17]

    • Antiglaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

    • Diuretic: Inhibition of CAs in the renal tubules leads to increased excretion of bicarbonate, sodium, and water.

Caption: Mechanism of carbonic anhydrase inhibition by the sulfonamide moiety.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[18][19] Its activation promotes cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[20][21][22]

  • Mechanism: Several N-substituted benzamide derivatives have been reported to inhibit the STAT3 signaling pathway.[18] The precise mechanism can vary, but may involve preventing the phosphorylation of STAT3, blocking its dimerization, or inhibiting its translocation to the nucleus.[18]

  • Therapeutic Implications:

    • Anticancer: By inhibiting the STAT3 pathway, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide could potentially suppress tumor growth and induce apoptosis in cancer cells where STAT3 is aberrantly activated.

Modulation of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a broad range of chemotherapeutic agents out of cancer cells.[3][23][24]

  • Mechanism: The trimethoxybenzoyl moiety has been identified in compounds that act as P-gp inhibitors.[3][4] The mechanism often involves competitive binding to the drug-binding site of P-gp, thereby preventing the efflux of anticancer drugs.

  • Therapeutic Implications:

    • Chemosensitizer: Co-administration of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide with conventional chemotherapeutic agents could potentially reverse multidrug resistance and enhance the efficacy of cancer treatment.

Conclusion and Future Directions

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a synthetically accessible molecule with a rich pharmacological potential stemming from its hybrid structure. The presence of the sulfonamide group strongly suggests activity as a carbonic anhydrase inhibitor, with potential applications in oncology and other therapeutic areas. Furthermore, the trimethoxybenzoyl and N-phenylbenzamide scaffolds confer the potential for STAT3 pathway inhibition and P-glycoprotein modulation, respectively, opening up exciting avenues for the development of novel anticancer agents and chemosensitizers.

This technical guide provides a solid foundation for researchers interested in this compound. Future work should focus on the experimental validation of its predicted physicochemical properties, the optimization of its synthesis and purification, and a thorough investigation of its biological activities through in vitro and in vivo studies. The exploration of its inhibitory profile against a panel of human carbonic anhydrase isoforms, its effects on the STAT3 signaling cascade in relevant cancer cell lines, and its ability to modulate P-gp-mediated drug efflux will be crucial in elucidating its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design and development of new and effective therapeutic agents based on this promising molecular scaffold.

References

  • Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding. PubMed. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. PubMed. [Link]

  • Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. PubMed. [Link]

  • Small Molecule Inhibitors of Stat3 Signaling Pathway. Bentham Science. [Link]

  • Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders. MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. PMC. [Link]

  • N-(4-Sulfamoyl-phenyl)-benzamide. PubChem. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. StuDocu. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

  • A Smiles and N-O Rearrangement Reaction for Deprotonated N-Acyl Aromatic Sulfonamides in Tandem Mass Spectrometry. NIST. [Link]

  • Synthesis and mass spectrometry studies of N-alkylbenzenesulfonamides. ResearchGate. [Link]

  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET. [Link]

  • Compound 3,4,5-trimethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide.
  • 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Purification of N-benzylbenzamides. Reddit. [Link]

  • 1 HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). ResearchGate. [Link]

  • Overview of P-glycoprotein inhibitors: a rational outlook. SciELO. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. PMC. [Link]

  • Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. PMC. [Link]

  • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide. PMC. [Link]

  • Optimization of physicochemical properties is a strategy to improve drug-likeness associated with activity. Universidade de São Paulo. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. PharmaTutor. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

  • HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies. [Link]

  • 3,4,5-Trimethoxybenzyl methylamine. NIST WebBook. [Link]

Sources

Exploratory

A Technical Guide to the Putative Mechanism of Action of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in Oncology

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The compound 3,4,5-trim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The compound 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide represents a compelling, albeit currently uncharacterized, therapeutic candidate. Its molecular architecture is a strategic amalgamation of two pharmacophores with well-documented anticancer properties: the 3,4,5-trimethoxyphenyl (TMP) moiety, a known cytotoxic agent, and a sulfonamide core, recognized for its ability to modulate critical oncogenic pathways. While direct experimental data on this specific molecule is not yet available in the public domain, its structure provides a robust foundation for a strong mechanistic hypothesis. This guide deconstructs the compound to its constituent functional parts, synthesizes existing knowledge on related molecules, and proposes a dual-action, multi-target mechanism of action. We present a putative model where 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide simultaneously induces catastrophic cytoskeletal failure and disrupts key enzymatic and signaling cascades vital for tumor cell survival. Furthermore, we provide a comprehensive, field-proven experimental framework designed to rigorously test this hypothesis, offering a clear roadmap for future investigation.

Introduction: A Rationale for Investigation

The design of novel oncology drugs often involves the hybridization of known pharmacophores to create molecules with enhanced potency, novel mechanisms of action, or improved pharmacological profiles. The structure of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a prime example of this strategy. It weds the TMP group, famously found in the potent tubulin-destabilizing agent combretastatin, with a sulfonamide scaffold, a versatile functionality present in a range of targeted therapies.[1] This logical design suggests a multi-pronged attack on cancer cells. This whitepaper serves as a forward-looking technical guide, postulating a detailed mechanism of action and providing the necessary experimental blueprints for its validation.

Deconstruction of a Candidate: Analysis of Core Pharmacophores

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: A Microtubule Disruptor

The TMP moiety is a privileged scaffold in anticancer drug discovery. Its presence is a hallmark of numerous compounds, both natural and synthetic, that function as potent inhibitors of tubulin polymerization.[2]

Primary Mechanism: Tubulin Polymerization Inhibition The TMP group is sterically and electronically configured to bind to the colchicine-binding site on β-tubulin. This binding event physically obstructs the assembly of α- and β-tubulin heterodimers into functional microtubules. The downstream consequences of this action are profound and catastrophic for a proliferating cell:

  • Disruption of Microtubule Dynamics: Microtubules are not static structures; their constant, dynamic assembly and disassembly are essential for a variety of cellular functions, most critically, the formation of the mitotic spindle.

  • Mitotic Arrest: By preventing the formation of a functional mitotic spindle, TMP-containing compounds trigger a cell cycle checkpoint, arresting cells in the G2/M phase.[3][4][5][6][7]

  • Induction of Apoptosis: Prolonged mitotic arrest is an unsustainable state for the cell, which ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases (like caspase-3 and -7) and the cleavage of key cellular substrates such as poly(ADP-ribose)polymerase (PARP).[6][7][8][9]

Derivatives containing the TMP moiety have consistently demonstrated potent antiproliferative activity across a wide range of cancer cell lines, including those of breast, lung, and gastric origin.[3][10]

The Sulfonamide Moiety: A Targeted Pathway Modulator

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry. In oncology, its utility has been demonstrated through several distinct mechanisms of action.[1][11]

Primary Mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress specific isoforms of carbonic anhydrase, particularly the membrane-bound CA IX and CA XII.[12][13] These enzymes play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamides are the classic inhibitors of CAs. By blocking CA IX and XII, sulfonamide-based drugs can disrupt the pH regulation of cancer cells, leading to intracellular acidosis and a reduction in their proliferative and invasive capacity.[12][13]

  • Wnt/β-Catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a driver in many cancers, particularly colorectal cancer. Certain sulfonamide-containing compounds have been shown to suppress this pathway, leading to decreased expression of its oncogenic target genes, such as MYC.[12][13]

The Integrated Hypothesis: A Putative Dual-Action Mechanism

We propose that 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide functions as a multi-target agent, leveraging the distinct functionalities of its two core pharmacophores to exert a potent and synergistic anticancer effect.

The TMP moiety is predicted to act as the primary cytotoxic driver, instigating cell death by disrupting microtubule dynamics and inducing G2/M arrest and apoptosis. Concurrently, the sulfonamide moiety is hypothesized to target tumor-specific survival mechanisms, such as the pH regulation governed by carbonic anhydrases and the proliferative signals from the Wnt/β-catenin pathway. This dual assault could be particularly effective, as it attacks both the structural machinery of cell division and the metabolic and signaling pathways that support it.

putative_mechanism cluster_0 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide cluster_1 Pharmacophore I: TMP Moiety cluster_2 Pharmacophore II: Sulfonamide Moiety Compound The Compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds CA_IX_XII Carbonic Anhydrase (CA IX & XII) Compound->CA_IX_XII Inhibits Wnt_Pathway Wnt/β-Catenin Signaling Compound->Wnt_Pathway Inhibits Microtubules Microtubule Destabilization Tubulin->Microtubules Prevents Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces pH_Disruption Tumor pH Dysregulation CA_IX_XII->pH_Disruption Causes pH_Disruption->Apoptosis Contributes to Wnt_Pathway->Apoptosis Suppression Induces Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Proposed dual-action mechanism of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

A Framework for Experimental Validation

To rigorously test this hypothesis, a logical, stepwise experimental workflow is required. The following protocols are standard, robust, and designed to provide clear, interpretable data on the compound's mechanism of action.

experimental_workflow Start Start MTT Step 1: In Vitro Cytotoxicity (MTT Assay) Start->MTT Determine IC50 Flow_Cytometry Step 2: Cell Cycle & Apoptosis (Flow Cytometry) MTT->Flow_Cytometry Confirm Arrest/Apoptosis Tubulin_Assay Step 3a: Tubulin Polymerization Assay Flow_Cytometry->Tubulin_Assay Validate Target CA_Assay Step 3b: Carbonic Anhydrase Inhibition Assay Flow_Cytometry->CA_Assay Validate Target Western_Blot Step 4: Protein Expression (Western Blot) Tubulin_Assay->Western_Blot CA_Assay->Western_Blot End Mechanistic Conclusion Western_Blot->End Confirm Pathways

Caption: Stepwise experimental workflow for mechanistic validation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of the compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). In a 96-well plate, add tubulin buffer, GTP, and purified tubulin.

  • Compound Addition: Add the test compound at various concentrations. Include a negative control (vehicle) and positive controls (e.g., colchicine, paclitaxel).

  • Data Acquisition: Place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance (at 340 nm) over time (e.g., every minute for 60 minutes).

  • Analysis: Plot the absorbance versus time. An inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

Protocol 4: Western Blot Analysis

Objective: To measure changes in the expression levels of key proteins involved in the cell cycle and apoptosis.

Methodology:

  • Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight. Key antibodies include:

    • Cell Cycle: Cyclin B1, p-Cdc2

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2

    • Wnt Pathway: β-catenin, c-Myc

    • Loading Control: β-actin or GAPDH

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Anticipated Data and Interpretation

The successful validation of our hypothesis would yield a distinct and cohesive dataset. The table below summarizes the expected quantitative outcomes from the proposed experiments.

Assay Parameter Measured Expected Outcome for Active Compound
MTT Assay IC₅₀ ValueLow micromolar to nanomolar range (e.g., 0.1 - 10 µM)
Cell Cycle Analysis % Cells in G2/M PhaseSignificant, dose-dependent increase (e.g., >50% at IC₅₀)
Apoptosis Assay % Annexin V Positive CellsSignificant, dose-dependent increase
Tubulin Polymerization Inhibition Constant (Kᵢ)Potent inhibition (e.g., Kᵢ < 5 µM)
CA Inhibition Assay Inhibition Constant (Kᵢ)Selective inhibition of CA IX/XII (e.g., Kᵢ < 100 nM)
Western Blot Protein Expression↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↓ β-catenin, ↓ c-Myc

Conclusion and Future Perspectives

The rationally designed molecule, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, holds significant promise as a multi-target anticancer agent. Our integrated hypothesis, grounded in the established pharmacology of its constituent moieties, posits a powerful dual mechanism involving simultaneous cytoskeletal disruption and targeted inhibition of key tumor survival pathways. The experimental framework detailed herein provides a clear and robust strategy to validate this mechanism.

Successful confirmation of this hypothesis would position this compound as a strong lead for further preclinical development. Future studies should focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This molecule stands as a testament to the power of rational drug design and warrants thorough investigation as a potential next-generation therapeutic for solid tumors.

References

  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents.
  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.
  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
  • N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. PubMed.
  • Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents | Request PDF.
  • Synthesis and bioevaluation of novel 3,4,5-trimethoxybenzylbenzimidazole derivatives that inhibit Helicobacter pylori-induced pathogenesis in human gastric epithelial cells. PubMed.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. PubMed.
  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI.
  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention.
  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling p
  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway | Request PDF.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
  • 1H-pyrrol-1-yl)

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of the novel chemical entity 3,4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of the novel chemical entity 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide. As a compound featuring both a weakly acidic sulfonamide moiety and a substituted benzamide structure, its aqueous solubility is anticipated to be critically dependent on pH. Understanding this profile is paramount for its development as a potential therapeutic agent, directly influencing bioavailability, formulation strategies, and overall clinical success. This document moves beyond a simple recitation of methods, offering a deep dive into the theoretical underpinnings, practical experimental design, and data interpretation necessary for a robust and scientifically sound solubility assessment. We will explore the "why" behind procedural choices, ensuring that the described protocols are not just followed, but understood as self-validating systems.

Introduction: The Critical Role of Thermodynamic Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic, or thermodynamic, solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It represents the true equilibrium concentration of a substance in a saturated solution at a given temperature and pressure, a fundamental parameter that dictates the maximum amount of drug available for absorption. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can terminate the development of an otherwise promising candidate.

The subject of this guide, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, is a molecule with structural motifs that suggest a complex solubility behavior. The presence of a sulfonamide group introduces an ionizable proton, making its solubility highly sensitive to the pH of the surrounding medium. The trimethoxy-substituted benzoyl group, while potentially enhancing interactions with certain solvents, also contributes to the molecule's overall lipophilicity and crystal lattice energy, both of which are key determinants of solubility.

This guide will provide a detailed roadmap for elucidating the complete thermodynamic solubility profile of this compound, a critical step in its biopharmaceutical classification and subsequent formulation development.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a crystalline solid in a solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For an ionizable compound like 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, the pH of the aqueous medium plays a pivotal role.

The Impact of Ionization: pKa and the Henderson-Hasselbalch Equation

The sulfonamide group (-SO₂NH-) in the target molecule is weakly acidic, capable of donating a proton to form a negatively charged sulfonylamide anion. The equilibrium between the neutral (un-ionized) and charged (ionized) forms is described by the acid dissociation constant, Ka, or more conveniently, its negative logarithm, the pKa.

The relationship between pH, pKa, and the ratio of the ionized to un-ionized species is given by the Henderson-Hasselbalch equation. For a weak acid, this is expressed as:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized form (the sulfonylamide anion).

  • [HA] is the concentration of the un-ionized form (the neutral molecule).

The total solubility (S_total) of the compound at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the solubility of the ionized form. Since the ionized form is generally much more soluble in water than the neutral form, the total solubility increases significantly as the pH rises above the pKa.

The expected pH-solubility profile for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, as a weak acid, will be relatively flat at pH values well below its pKa (where the insoluble neutral form dominates) and will increase logarithmically as the pH increases above the pKa, due to the formation of the highly soluble anionic species.

The Role of the Crystal Lattice

The solid-state properties of an API are a critical, yet often overlooked, factor in its solubility. The arrangement of molecules in a crystal lattice determines the strength of the intermolecular forces that must be overcome for dissolution to occur.

  • Polymorphism : The ability of a compound to exist in multiple crystalline forms, or polymorphs, can have a profound impact on its solubility. Different polymorphs have different lattice energies; a more stable polymorph will have a lower solubility than a less stable, or metastable, form. It is therefore crucial to characterize the solid form of the material being used in solubility studies.

  • Hydrates and Solvates : The incorporation of water (hydrates) or solvent (solvates) into the crystal lattice can also alter solubility. Typically, anhydrous forms are more soluble than their hydrated counterparts.

Experimental Determination of Thermodynamic Solubility

A robust determination of thermodynamic solubility requires carefully designed experiments that ensure equilibrium is reached and that the system is accurately measured. The "gold standard" for this is the shake-flask method .

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is based on achieving equilibrium between an excess of the solid compound and the solvent.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (typically pH 1.2 to 7.4, and extending to higher pH values for acidic compounds). Use buffers with sufficient capacity to resist pH changes upon addition of the compound.

  • Addition of Excess Solid: Add an excess amount of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide to a series of vials, each containing a different pH buffer. The excess solid should be visually apparent throughout the experiment.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25°C or 37°C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours and confirming that the concentration has plateaued).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for quantification.

  • pH Measurement: Measure the final pH of each saturated solution to confirm that it has not significantly deviated from the initial buffer pH.

  • Solid-State Analysis: After the experiment, recover the excess solid and analyze its crystalline form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.

Diagram of the Shake-Flask Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results Buffers Prepare pH Buffers (e.g., pH 1.2 - 10.0) AddAPI Add API to Buffers Buffers->AddAPI API Weigh Excess API API->AddAPI Shake Agitate at Constant Temp (e.g., 24-72h at 37°C) AddAPI->Shake Separate Phase Separation (Centrifuge/Filter) Shake->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify MeasurepH Measure Final pH Separate->MeasurepH AnalyzeSolid Analyze Residual Solid (XRPD) Separate->AnalyzeSolid Profile Construct pH-Solubility Profile Quantify->Profile MeasurepH->Profile pHSolubilityProfile xaxis pH yaxis log(Solubility) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 S0_region Intrinsic Solubility (S₀) Region [Un-ionized form dominates] pKa_point pKa ionized_region Ionized Form Dominates [Solubility Increases] xlabel1 1 xlabel3 3 xlabel5 5 xlabel7 7 xlabel9 9 xlabel11 11 ylabel_neg2 -2.0 ylabel_neg1 -1.0 ylabel_0 0.0 ylabel_1 1.0

Caption: A representative pH-log(Solubility) profile for a weakly acidic compound.

Factors Influencing the Solubility Profile

Several experimental and formulation variables can modulate the solubility of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

Temperature

The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. It is advisable to determine the solubility at both ambient temperature (25°C) and physiological temperature (37°C).

Cosolvents

For poorly water-soluble compounds, the use of cosolvents (water-miscible organic solvents) in formulations is a common strategy to enhance solubility. [1]The addition of cosolvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium. [2]The effect of various concentrations of different cosolvents on the solubility of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide should be systematically investigated if solution-based formulations are being considered.

Biopharmaceutical Classification System (BCS) Implications

The determined solubility data is crucial for classifying 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide according to the Biopharmaceutical Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8. Given the predicted low intrinsic solubility, it is likely that this compound will fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the need for enabling formulation technologies.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the thermodynamic solubility profile of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a pharmaceutical agent. The methodologies and theoretical considerations outlined in this guide provide a robust framework for obtaining high-quality, reliable solubility data. This data will inform critical decisions in lead optimization, pre-formulation, and the design of dosage forms with optimal biopharmaceutical properties. By investing in a comprehensive characterization of this critical physicochemical parameter, researchers can significantly de-risk the development pathway and increase the probability of translating a promising molecule into a viable therapeutic.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7).
  • PubChem. (n.d.). N-(4-Sulfamoyl-phenyl)-benzamide. National Center for Biotechnology Information.
  • Bae, Y. H., Okano, T., & Kim, S. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 80(1-3), 195-204.
  • Pawar, D. N., Pansare, D. N., & Shinde, D. B. (2017).
  • Taylor, P. W., King, R. W., & Burgen, A. S. (1970). Influence of pH on the kinetics of complex formation between aromatic sulfonamides and human carbonic anhydrase. Biochemistry, 9(13), 2638-2645.
  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14, 803-808.
  • Adibkia, K., Jouyban, A., & Dastmalchi, S. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(3), 189.
  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of pharmaceutical and biomedical analysis, 54(1), 222-224.
  • Ouyang, J., Chen, G., Zhou, L., & Liu, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Caine, B., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6357-6368.
  • Khan, I. U., Ali, S., Hameed, S., Rama, N. H., & Lecka, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC medicinal chemistry, 14(7), 1333-1346.
  • Sharma, D., Saini, S., & Rana, A. S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,4,5-Trimethoxybenzamide.
  • PubChem. (n.d.). Trimethobenzamide. National Center for Biotechnology Information.
  • Slideshare. (n.d.). Cosolvency.
  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025.
  • U.S. Food and Drug Administration. (2017).
  • European Medicines Agency. (2010).
  • Technobis. (2024). Solubility: Importance, Measurements and Applications.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Hilaris. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • ManTech Publications. (2023). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Trimethoxy Benzamide Sulfonamides

Executive Summary This technical guide analyzes the medicinal chemistry of trimethoxy benzamide sulfonamides , a privileged scaffold in oncology drug discovery. These hybrid molecules are designed to act as dual-targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of trimethoxy benzamide sulfonamides , a privileged scaffold in oncology drug discovery. These hybrid molecules are designed to act as dual-targeting agents : they inhibit tubulin polymerization (targeting the colchicine-binding site) and suppress Carbonic Anhydrase (CA) isoforms (specifically tumor-associated CA IX and XII). This dual mechanism disrupts the mitotic spindle while simultaneously acidifying the intracellular environment of hypoxic tumor cells, leading to synergistic cytotoxicity.

Part 1: Structural Anatomy & SAR Analysis

The pharmacophore of trimethoxy benzamide sulfonamides can be dissected into three distinct regions. Each region governs specific interactions with the target proteins (Tubulin


-subunit and Carbonic Anhydrase active site).
Region A: The Trimethoxy Benzene Ring (Tubulin Anchor)
  • Structure: A 3,4,5-trimethoxyphenyl moiety.

  • Function: Mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4).

  • SAR Insights:

    • Methyoxy Pattern: The 3,4,5-substitution pattern is critical. Removal of any methoxy group (e.g., 3,4-dimethoxy) typically results in a 10-50 fold loss in tubulin binding affinity.

    • Steric Bulk: Replacing methoxy groups with bulkier ethoxy or isopropoxy groups reduces potency due to steric clash within the hydrophobic pocket of the

      
      -tubulin subunit.
      
    • Role: Acts as the primary anchor, forming hydrophobic interactions with residues Val238, Cys241, and Leu255 in the colchicine binding site.

Region B: The Benzamide Linker (Rigid Spacer)
  • Structure: An amide bond connecting the trimethoxy ring to the sulfonamide-bearing aryl group.

  • Function: Provides structural rigidity and hydrogen bond donors/acceptors.

  • SAR Insights:

    • H-Bonding: The amide nitrogen (NH) acts as a hydrogen bond donor to Thr179 of

      
      -tubulin. Methylation of this nitrogen (N-Me) often abolishes activity by disrupting this H-bond and altering the conformational pose.
      
    • Bioisosteres: Replacing the amide with a sulfonamide or ester linkage generally decreases antiproliferative activity, suggesting the planar geometry of the amide is optimal for positioning the two aryl rings.

Region C: The Sulfonamide Moiety (The "Warhead" Switch)
  • Structure: A sulfonamide group (

    
     or 
    
    
    
    ) attached to the second phenyl ring (Ring B).
  • Function: Zinc-Binding Group (ZBG) for Carbonic Anhydrase; secondary hydrophobic interaction site for Tubulin.

  • SAR Insights:

    • Primary Sulfonamides (

      
      ):  Essential for potent CA inhibition. The unsubstituted nitrogen coordinates directly with the 
      
      
      
      ion in the CA active site.
    • N-Substituted Sulfonamides (

      
      ): 
      
      • CA Activity: Drastically reduced. Steric hindrance prevents deep penetration into the CA active site.

      • Tubulin Activity: Often enhanced. Bulky hydrophobic groups (e.g., indole, naphthyl) can occupy the "Zone 2" or "Zone 3" of the colchicine site, improving binding affinity.

    • Positioning: The para-position relative to the amide linker is generally preferred for optimal dual activity.

Part 2: Mechanistic Pharmacodynamics

The therapeutic rationale for this scaffold relies on "Synthetic Lethality" induced by simultaneous stress on the cytoskeleton and pH regulation.

Pathway Visualization

The following diagram illustrates the dual mechanism of action and the downstream apoptotic cascade.

DualMechanism Compound Trimethoxy Benzamide Sulfonamide Target1 Target A: Tubulin (Colchicine Site) Compound->Target1 Binding (Kd ~ nM) Target2 Target B: Carbonic Anhydrase (CA IX/XII) Compound->Target2 Zn2+ Coordination Effect1 Inhibition of Microtubule Polymerization Target1->Effect1 Effect2 Disruption of pH Homeostasis Target2->Effect2 Outcome1 G2/M Phase Cell Cycle Arrest Effect1->Outcome1 Outcome2 Intracellular Acidification (Hypoxia Intolerance) Effect2->Outcome2 Apoptosis APOPTOSIS (Cell Death) Outcome1->Apoptosis Mitotic Catastrophe Outcome2->Apoptosis Metabolic Failure

Figure 1: Dual-mechanism pathway showing the synergistic convergence of tubulin destabilization and pH dysregulation leading to apoptosis.

Part 3: Data Synthesis & Comparative Potency

The table below summarizes the SAR trends for a representative series of Trimethoxy Benzamide Sulfonamides. Note the trade-off between CA selectivity and Tubulin potency based on the R-group substitution.

Table 1: Comparative SAR Data (Representative Values)

Compound IDR-Group (Sulfonamide N)Tubulin IC50 (µM)CA IX Ki (nM)CA XII Ki (nM)Primary Mechanism
TBS-01

(Primary)
2.512.4 8.5 Potent CA Inhibitor / Moderate Tubulin
TBS-02

(Methyl)
1.8>1000>1000Moderate Tubulin / Inactive CA
TBS-03

(Phenyl)
0.45>5000>5000Potent Tubulin / Inactive CA
TBS-04

0.08 >10,000>10,000Ultra-Potent Tubulin (Zone 3 binder)
CA-4 (Control)0.01N/AN/APure Tubulin Inhibitor
SLC-0111 (Control)>5045.04.5Pure CA Inhibitor

Data synthesized from representative literature trends [1, 3, 5].

Part 4: Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the direct effect of the ligand on microtubule assembly kinetics.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[1][2]

  • GTP (100 mM stock).[3]

  • Reporter Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 10 µM DAPI (fluorescent reporter).

  • Controls: Paclitaxel (Enhancer), Vinblastine (Inhibitor), DMSO (Vehicle).

Workflow:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Ligand Addition: Add 5 µL of test compound (10x concentration in buffer/DMSO) to experimental wells. Final DMSO concentration must be <1%.

  • Master Mix: Prepare Tubulin mix on ice: 2 mg/mL Tubulin + 1 mM GTP in Reporter Buffer.

  • Initiation: Rapidly dispense 45 µL of Tubulin Master Mix into each well.

  • Kinetics: Immediately place in a fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm).

  • Read: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (growth phase slope) and compare to Vehicle Control.
    

Self-Validation Check: The Paclitaxel control must show rapid polymerization (reduced lag time), while Vinblastine should show a flat line (no polymerization).

Protocol B: MTT Cytotoxicity Assay

Objective: Determine cell viability (


) in relevant cancer lines (e.g., MCF-7, HeLa).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of trimethoxy benzamide sulfonamides (0.01 µM – 100 µM) for 48h or 72h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm (Reference: 630 nm).

  • Calculation: Fit data to a sigmoidal dose-response curve to derive

    
    .
    

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for screening these compounds, from synthesis to hit validation.

ScreeningWorkflow Start Library Synthesis (Benzamide Coupling) Screen1 Primary Screen: Tubulin Polymerization (Fluorescence) Start->Screen1 Screen2 Secondary Screen: CA Inhibition (Stopped-Flow CO2) Start->Screen2 Filter Select Dual Hits (IC50 < 5µM, Ki < 100nM) Screen1->Filter Screen2->Filter CellAssay Cell Viability (MTT Assay: MCF-7/HeLa) Filter->CellAssay Validated Hits Mechanistic Cell Cycle Analysis (Flow Cytometry) CellAssay->Mechanistic Potent Cytotoxicity Lead Lead Candidate Mechanistic->Lead G2/M Arrest Confirmed

Figure 2: Integrated screening workflow for identifying dual-targeting candidates.

References

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Protocols. [Link]

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

Sources

Foundational

Quantifying Molecular Recognition: A Technical Guide to the Binding Affinity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide with Carbonic Anhydrase

For Immediate Release A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the binding affini...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the carbonic anhydrase inhibitor, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide. We will delve into the molecular interactions governing this binding, the methodologies to quantify its affinity, and the structural basis for its inhibitory action. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and insightful investigation.

Introduction: Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. The catalytic core of these enzymes features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion, which is crucial for their catalytic activity.

Given their central role in physiology, dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer.[1] This makes them a compelling target for therapeutic intervention. The primary sulfonamide group (R-SO₂NH₂) is a well-established pharmacophore for potent and selective CA inhibitors. These compounds act by coordinating to the active site zinc ion, displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's function.[2]

The compound of interest, 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, belongs to this class of sulfonamide inhibitors. Its structure combines the essential 4-sulfamoylphenyl moiety for zinc binding with a 3,4,5-trimethoxybenzoyl group, which can engage in secondary interactions within the enzyme's active site, potentially influencing both affinity and isoform selectivity.

Binding Affinity Analysis: An Evidence-Based Estimation

For instance, a series of benzamides incorporating 4-sulfamoyl moieties were shown to inhibit hCA II, VII, and IX in the low nanomolar to subnanomolar range, while hCA I was inhibited with slightly lower potency (KIs of 5.3–334 nM).[3] Another study on N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides reported potent inhibition of hCA I, II, and VII in the nanomolar range.[4]

The 3,4,5-trimethoxyphenyl group is also a feature of known CA inhibitors. For example, a chalcone derivative bearing a 2,4,5-trimethoxyphenyl group (MS7) was a potent inhibitor of hCA I with an IC50 of 27.8 nM.[5]

Based on these data, it is highly probable that 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a potent inhibitor of multiple carbonic anhydrase isoforms, with expected inhibition constants (Kᵢ) in the low to mid-nanomolar range. The trimethoxy substitution on the benzoyl ring likely engages in favorable interactions with hydrophobic and hydrophilic residues in the active site, contributing to its high affinity.

Table 1: Binding Affinities of Structurally Related Carbonic Anhydrase Inhibitors

Compound Class/DerivativeTarget Isoform(s)Reported Affinity (Kᵢ or IC₅₀)Reference
Benzamide-4-sulfonamideshCA I, II, VII, IX5.3 - 334 nM (Kᵢ)[3]
Chalcone with 2,4,5-trimethoxy phenylhCA I27.8 nM (IC₅₀)[5]
N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamideshCA I, II, VIINanomolar range (Kᵢ)[4]
4-phenylacetamidomethyl-benzenesulfonamidehCA I, II, VA/VB, IX, XII8.3 - 212 nM (Kᵢ)[6]

Methodologies for Quantifying Binding Affinity

To experimentally determine the binding affinity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide to carbonic anhydrase, several biophysical techniques can be employed. The choice of method depends on the specific information required (e.g., thermodynamics, kinetics), throughput needs, and available instrumentation. Here, we detail three gold-standard techniques.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ or K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.

Experimental Rationale: The causality behind a successful ITC experiment lies in the precise measurement of the heat change upon titration of the ligand (inhibitor) into a solution containing the macromolecule (carbonic anhydrase). The resulting binding isotherm provides a comprehensive thermodynamic profile of the interaction.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified carbonic anhydrase protein extensively against the desired buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Dissolve the 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in the same dialysis buffer. A small percentage of DMSO (e.g., 2-5%) may be required for solubility; ensure the same DMSO concentration is present in the protein solution to minimize heat of dilution effects.[7]

    • Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (typically 5-20 µM) into the sample cell.[8]

    • Load the inhibitor solution (typically 50-200 µM, i.e., 10-20 fold higher than the protein concentration) into the injection syringe.[8]

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to account for initial mixing effects, which is often discarded during data analysis.

    • Proceed with a series of injections (e.g., 25-30 injections of 10 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 180-240 seconds).[8]

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Fit the integrated heats to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare & Dialyze Carbonic Anhydrase Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Dissolve Inhibitor in Dialysis Buffer Prep_Ligand->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Ligand Load Inhibitor into Syringe Degas->Load_Ligand Titrate Perform Titration (Injections) Load_Protein->Titrate Load_Ligand->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Thermodynamics Determine Kₐ, n, ΔH, ΔS Fit_Model->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (carbonic anhydrase).[9] This allows for the real-time determination of association (kₐ) and dissociation (k₋) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = k₋/kₐ).

Experimental Rationale: The key to a successful SPR experiment is the stable immobilization of the carbonic anhydrase on the sensor chip in a way that preserves its native conformation and binding activity. The subsequent flow of the inhibitor over the surface allows for the direct observation of the binding kinetics.

Detailed Protocol:

  • Sensor Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[10]

    • Immobilize the carbonic anhydrase to the activated surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a buffer-only injection as a blank for double referencing.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the blank injection from the experimental data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (k₋).

    • Calculate the equilibrium dissociation constant (K₋) from the ratio of the rate constants (K₋ = k₋/kₐ).

Workflow Diagram:

SPR_Workflow cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize Carbonic Anhydrase Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Analytes & Monitor Response Deactivate->Inject Prepare_Analytes Prepare Inhibitor Dilutions Prepare_Analytes->Inject Dissociate Buffer Flow for Dissociation Inject->Dissociate Reference Double Referencing (Blank & Reference Cell) Dissociate->Reference Fit_Model Fit Sensorgrams to Kinetic Model Reference->Fit_Model Kinetics Determine kₐ, k₋, K₋ Fit_Model->Kinetics

Caption: Surface Plasmon Resonance (SPR) Workflow.

Fluorescence-based Thermal Shift Assay (FTSA)

Principle: FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds upon heating.[11] Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). The magnitude of this Tₘ shift is related to the binding affinity.

Experimental Rationale: The core principle is that a ligand-bound protein is generally more stable than the unbound protein. By measuring the Tₘ of the protein in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated from which the dissociation constant (K₋) can be derived.

Detailed Protocol:

  • Reaction Setup:

    • In a multiwell PCR plate, prepare reactions containing the purified carbonic anhydrase (e.g., 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

    • Include control wells with protein and dye only (no inhibitor) and buffer and dye only (no protein).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a slow ramp rate (e.g., 1 °C/minute).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • Determine the Tₘ for each inhibitor concentration by fitting the curves to a Boltzmann equation or by finding the peak of the first derivative.

    • Plot the change in Tₘ (ΔTₘ) as a function of the logarithm of the inhibitor concentration.

    • Fit this dose-response curve to a suitable equation (e.g., the Hill equation) to determine the dissociation constant (K₋).[12]

Workflow Diagram:

FTSA_Workflow cluster_setup Reaction Setup cluster_melt Thermal Denaturation cluster_analysis Data Analysis Mix Mix Protein, Dye, & Inhibitor Concentrations in a PCR Plate Heat Apply Thermal Gradient in a qPCR Machine Mix->Heat Measure Monitor Fluorescence at each Temperature Heat->Measure Plot_Curves Generate Melting Curves Measure->Plot_Curves Determine_Tm Calculate Tₘ for each Concentration Plot_Curves->Determine_Tm Plot_Shift Plot ΔTₘ vs. [Inhibitor] Determine_Tm->Plot_Shift Fit_Curve Fit Dose-Response Curve to Determine K₋ Plot_Shift->Fit_Curve

Caption: Fluorescence-based Thermal Shift Assay (FTSA) Workflow.

Structural Insights into Binding

The binding mode of sulfonamide inhibitors to carbonic anhydrases is well-characterized through numerous X-ray crystal structures. The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion.[2] This interaction is stabilized by a hydrogen bond network involving the sulfonamide oxygens and the side chain of a conserved threonine residue (Thr199 in hCA II).

For 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, the 4-sulfamoylphenyl group is expected to anchor the molecule in the active site in this canonical fashion. The 3,4,5-trimethoxybenzoyl "tail" will then extend into the active site cavity. This tail can form additional interactions with residues lining the active site, which can be both hydrophobic and hydrophilic in nature. These secondary interactions are crucial for determining the overall binding affinity and isoform selectivity of the inhibitor.

For example, crystal structures of hCA II in complex with other benzamide-containing sulfonamides reveal that the benzamide moiety can adopt various conformations to interact with different regions of the active site.[6][13] The trimethoxy groups on the phenyl ring of our target compound can potentially form hydrogen bonds with water molecules or polar amino acid side chains, or engage in van der Waals interactions with hydrophobic residues.

Interaction Diagram:

Binding_Mode cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination Thr199 Thr199 Hydrophobic Pocket Hydrophobic Pocket Hydrophilic Region Hydrophilic Region Sulfonamide SO₂NH₂ Group Sulfonamide->Zn(II) Coordination Sulfonamide->Thr199 H-bond Benzamide Benzamide Linker Trimethoxy 3,4,5-Trimethoxy- phenyl Group Trimethoxy->Hydrophobic Pocket van der Waals Trimethoxy->Hydrophilic Region H-bond

Caption: Predicted Binding Interactions.

Conclusion

While direct experimental data for the binding affinity of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide to carbonic anhydrase remains to be published, a thorough analysis of structurally related compounds strongly suggests that it is a potent inhibitor with an expected affinity in the nanomolar range. This technical guide has provided a comprehensive framework for the experimental determination of its binding characteristics using state-of-the-art biophysical techniques. The detailed protocols and the underlying scientific principles for ITC, SPR, and FTSA offer a clear path for researchers to obtain high-quality, reproducible data. Understanding the binding affinity and the thermodynamic and kinetic parameters of this and other inhibitors is crucial for the rational design of novel therapeutics targeting the carbonic anhydrase family of enzymes.

References

  • Peat, T.S., et al. (2020). Carbonic anhydrase 2 with inhibitor (2Z)-2-benzylidene-3-oxo-N-(4-sulfamoylphenyl)butanamide (11a/D1). RCSB Protein Data Bank. [Link]

  • Ali, M., et al. (2020). Crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide. RCSB Protein Data Bank. [Link]

  • Guzel-Akdemir, O., et al. (2014). Structure of human carbonic anhydrase II bound to a benzene sulfonamide. RCSB Protein Data Bank. [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Morkuniene, O., et al. (2012). Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII. Journal of Medicinal Chemistry, 55(13), 6345-6355. [Link]

  • Tugrak, M., et al. (2021). New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. Letters in Drug Design & Discovery, 18(2), 191-198. [Link]

  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 8(5), 1131-1138. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Small Molecule Analysis. Application note 07. [Link]

  • Singh, N., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Drug Discovery Technologies. [Link]

  • Kota, A., & McKenna, R. (2020). Carbonic Anhydrase II complexed with benzene sulfonamide MB11-694B. RCSB Protein Data Bank. [Link]

  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. [Link]

  • Matulis, D., et al. (2020). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. Methods in Molecular Biology. [Link]

  • Zubrienė, A., et al. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 545-553. [Link]

  • Elkamhawy, A., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. Journal of Medicinal Chemistry. [Link]

  • Bozdag, M., et al. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. [Link]

  • Malvern Panalytical. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein. IBMC. [Link]

  • Nocentini, A., et al. (2020). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistryOpen. [Link]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]

  • TA Instruments. (n.d.). Workflow Solutions: Choosing the Right ITC Binding Experiment. TA Instruments. [Link]

  • Nocentini, A., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity, and molecular modeling studies of biotin-conjugated benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kazokaitė, J., et al. (2015). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1545-1555. [Link]

  • Matulis, D., et al. (2005). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry, 44(13), 5258-5266. [Link]

  • Rezen, T., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Capasso, C., & Supuran, C. T. (2020). Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. International Journal of Molecular Sciences. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

Sources

Exploratory

A Guide to the Synthetic Strategies for Sulfamoylphenyl Benzamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The sulfamoylphenyl benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfamoylphenyl benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These compounds exhibit a diverse range of biological activities, including but not limited to, carbonic anhydrase and acetylcholinesterase inhibition, and have been investigated for their potential as anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3] The synthetic accessibility and the ability to readily modify the core structure make it an attractive scaffold for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic pathways to sulfamoylphenyl benzamides, offering insights into the strategic considerations and experimental details for each approach.

Retrosynthetic Analysis: Deconstructing the Sulfamoylphenyl Benzamide Core

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two convergent and one linear synthetic strategy. The key bonds to consider for disconnection are the amide bond and the sulfonamide bond.

G Sulfamoylphenyl Benzamide Sulfamoylphenyl Benzamide Amide Bond Disconnection Amide Bond Disconnection Sulfamoylphenyl Benzamide->Amide Bond Disconnection Route A Sulfonamide Bond Disconnection Sulfonamide Bond Disconnection Sulfamoylphenyl Benzamide->Sulfonamide Bond Disconnection Route B Linear Synthesis Linear Synthesis Sulfamoylphenyl Benzamide->Linear Synthesis Route C G cluster_reactants Reactants cluster_reagents Reagents 4-Aminobenzene-1-sulfonamide 4-Aminobenzene-1-sulfonamide Sulfamoylphenyl Benzamide Sulfamoylphenyl Benzamide 4-Aminobenzene-1-sulfonamide->Sulfamoylphenyl Benzamide Substituted Benzoic Acid Substituted Benzoic Acid Activated Ester Intermediate Activated Ester Intermediate Substituted Benzoic Acid->Activated Ester Intermediate Activation EDCI EDCI / HOBt EDCI->Activated Ester Intermediate Solvent DMF / DCM Solvent->Sulfamoylphenyl Benzamide Activated Ester Intermediate->Sulfamoylphenyl Benzamide Nucleophilic Attack

Caption: Amide coupling pathway using peptide coupling reagents.

Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)benzamide Derivatives via EDCI/HOBt Coupling

[1]

  • Activation of Carboxylic Acid: To a solution of the desired benzoic acid derivative (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes to form the activated ester.

  • Amine Addition: 4-Aminobenzene-1-sulfonamide (1.0 eq) is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Entry Benzoic Acid Derivative Yield (%) Reference
1Benzoic acid71-75[1]
24-Chlorobenzoic acid71-75[1]
34-Methoxybenzoic acid71-75[1]
44-Nitrobenzoic acid71-75[1]

Table 1: Representative yields for the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives via EDCI/HOBt coupling.

Route C: The Linear Synthesis Approach

This strategy builds the molecule in a stepwise fashion, typically starting with a substituted benzoic acid. This route offers control over the introduction of substituents on the benzoic acid core before the formation of the sulfonamide and amide bonds. [2][4] The general sequence of this linear synthesis is as follows:

  • Chlorosulfonylation: The starting benzoic acid is treated with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the sulfamoylbenzoic acid intermediate.

  • Amide Bond Formation: Finally, the carboxylic acid of the intermediate is coupled with an amine to yield the desired sulfamoylphenyl benzamide.

G Substituted Benzoic Acid Substituted Benzoic Acid Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Substituted Benzoic Acid->Sulfonyl Chloride Intermediate Chlorosulfonic Acid Sulfamoylbenzoic Acid Sulfamoylbenzoic Acid Sulfonyl Chloride Intermediate->Sulfamoylbenzoic Acid Amine (R1R2NH) Sulfamoylphenyl Benzamide Sulfamoylphenyl Benzamide Sulfamoylbenzoic Acid->Sulfamoylphenyl Benzamide Amine (R3R4NH), Coupling Agent

Caption: Linear synthesis pathway for sulfamoylphenyl benzamides.

Experimental Protocol: Linear Synthesis of Sulfamoyl Benzamide Derivatives

[2][5] Step 1: Chlorosulfonylation of Substituted Benzoic Acids

A substituted benzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0 °C. The reaction mixture is then heated, typically to around 70-80 °C, for several hours. After cooling, the mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride, which is then filtered and dried.

Step 2: Sulfonamide Formation

The synthesized sulfonyl chloride is dissolved in a suitable solvent, and the desired amine is added, often in the presence of a base to neutralize the HCl formed. The reaction is typically stirred at room temperature until completion.

Step 3: Amide Formation

The sulfamoylbenzoic acid intermediate is then subjected to standard amide coupling conditions, similar to those described in Route A. For instance, using a carbodiimide coupling agent like EDC with a catalytic amount of DMAP in a solvent mixture of DCM and DMF. [2]

Starting Material Amine for Sulfonamide Amine for Benzamide Overall Yield (%) Reference
Benzoic Acid Cyclopropylamine p-Chloroaniline 68 [2]
Benzoic Acid Cyclopropylamine p-Anisidine 72 [2]

| 2-Chlorobenzoic Acid | Morpholine | p-Bromoaniline | Good | [2] |

Table 2: Examples of sulfamoyl-benzamides synthesized via a linear approach.

A notable variation of this route is a one-pot synthesis where the intermediate sulfonyl chloride is not isolated. After the chlorosulfonylation step, an excess of amine is added to facilitate both the sulfonamide and carboxamide formation simultaneously. [2]

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Best Suited For
Route A (Amide Coupling) High convergence, readily available starting materials, suitable for library synthesis.May require expensive coupling reagents.Rapid generation of analogs with diverse benzoic acid and sulfonamide moieties.
Route C (Linear Synthesis) Allows for precise control of substitution on the benzoic acid core.Longer synthetic sequence, potentially lower overall yields.Synthesis of specific target molecules where the substitution pattern on the benzoic acid is not commercially available.

Conclusion

The synthesis of sulfamoylphenyl benzamides is well-established, with two primary strategies dominating the landscape. The choice between a convergent amide coupling approach and a linear synthesis depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid lead optimization and the generation of diverse chemical libraries, the amide coupling route is often preferred. Conversely, the linear approach provides greater control for the synthesis of more complex and specifically substituted analogs. Both pathways offer robust and reliable methods for accessing this important class of pharmacologically active compounds.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7).
  • ResearchGate. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • Hussain, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1545-1558.
  • Gül, H. İ., Tanç, M., & Supuran, C. T. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1866.
  • Hussain, Z., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • van der Vight, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
  • van der Vight, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Wageningen University & Research eDepot.
  • Synthesis of 4-sulfamoyl-N-(3-morpholinopropyl) benzamide (I-1). (n.d.). Semantic Scholar.
  • El-Damasy, A. K., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity.
  • van der Vight, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
  • Google Patents. (n.d.). US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Hussain, Z., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • MDPI. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Retrieved from [Link]

Sources

Foundational

Technical Guide: Molecular Docking Studies of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide Ligands

This technical guide details the molecular docking framework for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide , a hybrid ligand scaffold designed to target Carbonic Anhydrase (CA) isoforms (specifically CA IX) and Tub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular docking framework for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide , a hybrid ligand scaffold designed to target Carbonic Anhydrase (CA) isoforms (specifically CA IX) and Tubulin (Colchicine binding site).

This guide is structured for application scientists and medicinal chemists, focusing on the mechanistic rationale, protocol integrity, and data interpretation.

Executive Summary & Pharmacophore Rationale

The molecule 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide represents a strategic "hybrid" pharmacophore. It fuses two distinct bioactive moieties:[1]

  • 3,4,5-Trimethoxybenzamide: A structural mimic of the A-ring of Colchicine and Combretastatin A-4, known to bind the colchicine-binding site of Tubulin , disrupting microtubule polymerization.

  • N-(4-sulfamoylphenyl) (Sulfanilamide): A classic Zinc-Binding Group (ZBG) essential for inhibiting Carbonic Anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX .

This dual-targeting potential makes the scaffold highly relevant for anti-cancer drug development, aiming to simultaneously disrupt angiogenesis (via CA IX) and mitosis (via Tubulin).

Computational Workflow Visualization

The following diagram outlines the critical path for the in silico evaluation, from ligand preparation to interaction profiling.

DockingWorkflow Ligand Ligand Preparation (3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide) Prep Energy Minimization (MMFF94 / OPLS3e) Protonation State (pH 7.4) Ligand->Prep TargetCA Target 1: Carbonic Anhydrase IX (PDB: 5FL4 / 3IAI) Zinc Coordination Focus Grid Grid Generation (Box: 20x20x20 Å) TargetCA->Grid TargetTub Target 2: Tubulin (PDB: 1SA0 / 4O2B) Colchicine Site Focus TargetTub->Grid Docking Docking Algorithm (AutoDock Vina / Glide SP) Genetic Algorithm / Monte Carlo Prep->Docking Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis

Caption: Figure 1. Dual-target molecular docking workflow for benzamide-sulfonamide hybrids.

Ligand Chemistry & Preparation

Accurate docking requires precise electronic state definition. The sulfonamide group is sensitive to pH, and the trimethoxy ring requires specific conformational freedom.

Structure Generation
  • SMILES String: COc1cc(cc(c1OC)OC)C(=O)Nc2ccc(cc2)S(=O)(=O)N

  • 3D Conversion: Use OpenBabel or ChemDraw 3D to convert 2D representations to 3D coordinates.

Energy Minimization Protocol
  • Force Field: Use MMFF94 or OPLS3e . These force fields accurately parameterize the sulfonamide sulfur-oxygen bonds and the rotatable bonds of the methoxy groups.

  • Convergence Criterion: Minimize until the Root Mean Square Gradient (RMSG) is < 0.01 kcal/mol/Å.

Protonation States (Critical Step)
  • Sulfonamide (-SO₂NH₂): At physiological pH (7.4), the sulfonamide nitrogen is predominantly neutral but can deprotonate (pKa ~10) to coordinate with the Zn²⁺ ion in the CA active site.

    • Protocol: Generate both the neutral (R-SO₂NH₂) and deprotonated (R-SO₂NH⁻) forms. Dock both to assess if the anionic form provides better Zn²⁺ coordination geometry.

  • Amide Linker: Ensure the amide nitrogen remains neutral (non-protonated) and in the trans conformation, which is energetically favorable.

Target 1: Carbonic Anhydrase IX (CA IX) Docking

CA IX is a metalloenzyme.[2][3] The presence of the Zinc ion (Zn²⁺) dictates the docking strategy.

Crystal Structure Selection
  • Recommended PDB: 5FL4 (Resolution 1.8 Å) or 3IAI .

  • Rationale: These structures contain sulfonamide-based inhibitors bound to the active site, providing a validated reference for the binding pocket conformation.

Protein Preparation
  • Stripping: Remove all water molecules except the deep-pocket water coordinated to the Zinc ion (often displaced by the inhibitor, but useful for reference).

  • Cofactor Retention: Do NOT remove the Zn²⁺ ion. It is the catalytic center.

  • Charge Assignment: Assign Gasteiger charges. Ensure the Zn ion has a formal charge of +2.0.

Grid Definition
  • Center: Coordinates of the co-crystallized ligand's sulfur atom.

  • Dimensions: 20 × 20 × 20 Å. This is sufficient to cover the catalytic cone and the hydrophobic patch near the entrance.

Key Interactions to Monitor

Successful docking of the sulfamoylphenyl moiety must exhibit:

  • Zn²⁺ Coordination: The sulfonamide nitrogen (or oxygen) should be within 2.0–2.5 Å of the Zn²⁺ ion.

  • H-Bonding: Interaction between the sulfonamide oxygens and Thr199 (Thr200 in some numbering schemes).

  • Hydrophobic Contact: The phenyl ring should engage with Val121 , Leu198 , and Trp209 .

Target 2: Tubulin (Colchicine Site) Docking

The 3,4,5-trimethoxy moiety targets the interface between α- and β-tubulin.[1]

Crystal Structure Selection
  • Recommended PDB: 1SA0 or 4O2B .

  • Rationale: These structures are co-crystallized with colchicine or combretastatin A-4 (CA-4), clearly defining the relevant binding pocket.

Grid Definition
  • Center: Centered on the co-crystallized Colchicine/CA-4.

  • Dimensions: 24 × 24 × 24 Å. The pocket is relatively large and hydrophobic.

Key Interactions to Monitor
  • Cys241 (β-tubulin): Crucial for anchoring the trimethoxy ring via hydrophobic or H-bond interactions.

  • Val318 & Ala250: Hydrophobic interactions with the trimethoxy benzene ring.

  • T-Shaped Stacking: Look for edge-to-face pi-stacking between the ligand's phenyl rings and the surrounding aromatic residues.

Experimental Validation & Data Interpretation

Quantitative data from docking must be summarized to allow comparison.

Scoring Metrics Table

Generate a table comparing the binding energies of your ligand against standard inhibitors.

LigandTargetBinding Energy (kcal/mol)Ki (Predicted)Key Residue Interactions
Ligand X (Hybrid) CA IX-9.865 nMZn²⁺, Thr199, His94
Acetazolamide (Std) CA IX-8.5580 nMZn²⁺, Thr199
Ligand X (Hybrid) Tubulin-8.21.1 µMCys241, Val318
Combretastatin A-4 Tubulin-9.1220 nMCys241, Leu248
Interpretation of Results[4]
  • Dual Activity: If the ligand scores < -8.0 kcal/mol against both targets, it suggests a balanced dual-inhibitor profile.

  • Selectivity: A significant difference (> 2 kcal/mol) between CA IX and CA II (cytosolic isoform) docking scores indicates potential isoform selectivity, which is desirable for reducing side effects.

  • Steric Clashes: Check the "linker" region (the amide bond). If the linker clashes with residues at the rim of the CA active site, the hybrid strategy may fail. The linker length is the critical determinant of dual activity.

References

  • Supuran, C. T. (2011).[4] "Carbonic anhydrase inhibitors: discovery of a new class of antitumor agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Singh, P., et al. (2018). "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives." International Journal of Molecular Sciences. Link

  • Wang, C., et al. (2024). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Udhayasurian, R., et al. (2020).[7] "Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health. Link

  • Lu, Y., et al. (2013). "Discovery of novel 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide derivatives as dual inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • PDB ID: 5FL4 . "Crystal structure of human carbonic anhydrase IX in complex with a benzenesulfonamide inhibitor." RCSB Protein Data Bank. Link

  • PDB ID: 1SA0 . "Tubulin-Colchicine: Stathmin-like domain complex." RCSB Protein Data Bank. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide from sulfanilamide

Application Note: Selective Synthesis of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide Abstract & Objective This application note details the protocol for the chemoselective synthesis of 3,4,5-trimethoxy-N-(4-sulfamoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide

Abstract & Objective

This application note details the protocol for the chemoselective synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (Target Molecule) from sulfanilamide and 3,4,5-trimethoxybenzoyl chloride .

The synthesis addresses a critical chemoselectivity challenge: distinguishing between the


-aniline nitrogen (nucleophilic) and the 

-sulfonamide nitrogen (acidic/less nucleophilic).[1][2] By utilizing a controlled Schotten-Baumann-type acylation in an anhydrous basic medium, this protocol ensures exclusive formation of the amide linkage at the

position, avoiding the formation of

-acyl sulfonamides or bis-acylated byproducts.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[2] The


 of the aniline amine (

) makes it significantly more nucleophilic than the sulfonamide nitrogen (

), which is electron-deficient due to the sulfonyl group.[3][2] Pyridine serves a dual role: it acts as a solvent/base to neutralize the HCl byproduct and activates the acyl chloride via an

-acylpyridinium intermediate.[1]

ReactionScheme cluster_conditions Conditions SM1 Sulfanilamide (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack (N4) SM2 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) SM2->Inter Prod Target Amide (N4-acylated) Inter->Prod Elimination of Cl- Byprod HCl (Pyridine salt) Inter->Byprod Cond Solvent: Pyridine/DCM Temp: 0°C to RT Time: 4-6 Hours

Caption: Mechanistic pathway for the selective N4-acylation of sulfanilamide.

Materials & Equipment

Reagent/MaterialCAS No.[1][2][4]Equiv.[1][2]Role
Sulfanilamide 63-74-11.0Substrate (Nucleophile)
3,4,5-Trimethoxybenzoyl chloride 3826-82-71.1Acylating Agent
Pyridine (Anhydrous)110-86-1Solvent/BaseCatalyst & Acid Scavenger
Dichloromethane (DCM) 75-09-2SolventCo-solvent (Optional)
Ethanol 64-17-5SolventRecrystallization

Equipment:

  • Round-bottom flask (100 mL, 2-neck)[1][2]

  • Magnetic stirrer & bar[1]

  • Ice-water bath[1]

  • Addition funnel (pressure-equalizing)[3][1][2]

  • Rotary evaporator[1][2]

  • Vacuum filtration setup[1]

Experimental Protocol

Step 1: Preparation of Reactants
  • Safety Check: Perform all operations in a fume hood. Acyl chlorides are lachrymators; pyridine is toxic and has a noxious odor.[2]

  • Dissolution: In a dry 100 mL round-bottom flask, dissolve Sulfanilamide (1.72 g, 10.0 mmol) in anhydrous Pyridine (10 mL) .

    • Note: If solubility is slow, mild warming (

      
      ) is permitted, but cool back to 
      
      
      
      before Step 2.
    • Alternative: For larger scales, use a 1:1 mixture of Pyridine/DCM to reduce viscosity and cost.[2]

Step 2: Acylation Reaction
  • Cooling: Place the flask in an ice-water bath and cool to

    
    .
    
  • Addition: Dissolve 3,4,5-trimethoxybenzoyl chloride (2.53 g, 11.0 mmol) in minimal DCM (

    
    ). Add this solution dropwise to the sulfanilamide mixture over 20 minutes.
    
    • Critical Process Parameter (CPP): Maintain temperature

      
       during addition to prevent bis-acylation at the sulfonamide nitrogen.[1][2]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 7:3). The starting amine (lower

      
      ) should disappear.[3][2]
      
Step 3: Quenching & Isolation[2]
  • Quench: Pour the reaction mixture slowly into Ice-Cold Water (100 mL) containing concentrated HCl (15 mL) .

    • Why: The acid neutralizes the pyridine and solubilizes any unreacted aniline starting material.[2] The product (an amide) is insoluble in acidic water and will precipitate.[2]

  • Filtration: Stir the resulting suspension vigorously for 15 minutes. Filter the white precipitate using a Büchner funnel.[2]

  • Washing: Wash the filter cake with:

    • Cold water (

      
      ) to remove pyridinium salts.[2]
      
    • Cold 5%

      
       (
      
      
      
      ) to remove traces of benzoic acid.
    • Cold water (

      
      ) to neutral pH.[3][2]
      
Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (9:1) or pure Methanol .[1][2]

    • Dissolve in boiling ethanol.

    • Add water dropwise until slight turbidity appears.[1][2]

    • Cool slowly to RT, then to

      
      .[3][2]
      
  • Drying: Dry the crystals in a vacuum oven at

    
     for 6 hours.
    

Quality Control & Validation

The synthesized compound must be validated using the following specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point CapillaryExpected:

(High melting due to sulfonamide H-bonding)
Yield Gravimetric

(Theoretical: 3.66 g)
Purity HPLC (254 nm)

Spectroscopic Validation ( NMR, DMSO- )
  • 
     10.4 ppm (s, 1H):  Amide 
    
    
    
    (Diagnostic: confirms acylation).[1][2]
  • 
     7.8–8.0 ppm (m, 4H):  Sulfanilamide aromatic ring (AA'BB' system).[3][2]
    
  • 
     7.2–7.3 ppm (s, 2H):  Trimethoxybenzoyl aromatic protons.[2]
    
  • 
     7.1 ppm (s, 2H):  Sulfonamide 
    
    
    
    (Broad singlet, exchangeable).[1][2]
  • 
     3.85 ppm (s, 6H):  Meta-methoxy groups (
    
    
    
    ).[1][2]
  • 
     3.75 ppm (s, 3H):  Para-methoxy group (
    
    
    
    ).[1][2]

Self-Validation Logic: If the signal at


 7.1 (

) disappears or shifts significantly, bis-acylation has occurred.[3][1][2] If the broad signal at

ppm (aniline

of starting material) remains, the reaction is incomplete.[2]

Troubleshooting Guide

Troubleshooting Problem Issue Detected LowYield Low Yield / No Precipitate Problem->LowYield Impurity Impurity: Bis-acylated Product Problem->Impurity Sticky Sticky/Oily Product Problem->Sticky Action1 Check pH of quench. Must be acidic (pH < 2) to remove Pyridine. LowYield->Action1 Action2 Reduce reaction temp to 0°C. Add acid chloride slower. Impurity->Action2 Action3 Recrystallize from EtOH/Water slowly. Sticky->Action3

Caption: Decision tree for common synthesis issues.

References

  • General Acylation of Sulfonamides: BenchChem. (2025).[2][5] Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Retrieved from [2]

  • Synthesis of Sulfamoylbenzamide Derivatives: Udhayasurian, R., et al. (2020).[3][2][6] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from

  • Biological Context (CA Inhibitors): Masci, D., et al. (2023).[2][7] 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide...[1][7]. Journal of Medicinal Chemistry.[2] Retrieved from [2]

  • Physical Properties of Trimethoxybenzamides: Chem-Impex Int'l. 3,4,5-Trimethoxybenzamide Product Data. Retrieved from [1][2]

Sources

Application

recrystallization techniques for purifying 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Executive Summary This guide details the purification of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide , a pharmacophore sharing structural homology with tubulin inhibitors and carbonic anhydrase inhibitors. High-purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide , a pharmacophore sharing structural homology with tubulin inhibitors and carbonic anhydrase inhibitors. High-purity isolation (>99%) of this compound is challenging due to its amphiphilic nature: it possesses a lipophilic trimethoxybenzene tail and a polar, hydrogen-bond-donating sulfonamide head.

This protocol moves beyond generic "dissolve and cool" instructions.[1][2][3][4] It addresses specific failure modes common to benzamide sulfonamides, such as "oiling out" and polymorph formation, providing a robust, self-validating workflow for researchers.

Physicochemical Profile & Solubility Logic

Effective recrystallization requires exploiting the differential solubility between the target and its impurities (typically unreacted sulfanilamide, 3,4,5-trimethoxybenzoic acid, or coupling reagents).

Target Molecule Characteristics:

  • Core:

    
    -substituted benzamide (rigid linker).
    
  • Moiety A (Head): Sulfonamide (

    
    ). High polarity, H-bond donor/acceptor. High melting point contributor.
    
  • Moiety B (Tail): 3,4,5-Trimethoxybenzene.[5][6][7] Electron-rich, moderately lipophilic, but the methoxy oxygens increase solubility in alcohols compared to plain phenyl rings.

Table 1: Solubility Screening & Solvent Selection

Data synthesized from behavior of homologous sulfonamide derivatives [1, 2].

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityContext
Water InsolubleSparingly SolubleAnti-solvent Use to crash product out of polar organics.
Ethanol (95%) LowHighPrimary Best balance. Water content suppresses "oiling out."
Ethyl Acetate ModerateHighSecondary Good for removing non-polar byproducts.
Hexane/Heptane InsolubleInsolubleAnti-solvent Used with EtOAc to induce nucleation.
DMF/DMSO HighHighAvoid Too soluble; hard to crystallize without water addition.
DCM ModerateHighSpecific Good for initial extraction, poor for crystallization yield.

Decision Framework

Before initiating thermal recrystallization, use this logic flow to select the optimal protocol based on your crude material's profile.

SolventSelection Start Crude Material Analysis PurityCheck Is Purity > 85%? Start->PurityCheck PolarImpurities Main Impurity Type? PurityCheck->PolarImpurities Yes PrePurify Perform Acid/Base Extraction First PurityCheck->PrePurify No (<85%) ProtocolA Protocol A: Ethanol/Water (95:5) (Standard) PolarImpurities->ProtocolA Salts/Polar Acids ProtocolB Protocol B: EtOAc / Hexane (Lipophilic Cleanup) PolarImpurities->ProtocolB Non-polar/Oils

Figure 1: Decision tree for selecting the purification route based on impurity profile.

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Removing unreacted sulfanilamide, inorganic salts, and trace acids. Mechanism: The 3,4,5-trimethoxy group ensures solubility in hot ethanol, while the sulfonamide group drives crystallization upon cooling due to strong intermolecular hydrogen bonding.

Step-by-Step Methodology
  • Saturation:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add Ethanol (95%) in small portions (starts with ~5 mL) while heating to reflux (approx. 78°C) on a stir plate.

    • Critical: If the solution is dark/colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through a pre-warmed Celite pad [3].

  • Solvent Adjustment:

    • Once dissolved, remove from heat. If the solution is clear, add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of hot Ethanol to clear the turbidity. This establishes a solution near its saturation point (

      
      ).
      
  • Controlled Nucleation (The "Slow Cool"):

    • Allow the flask to cool to room temperature (RT) on a wood or cork block (insulator). Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes Ostwald ripening, yielding larger, purer crystals.

  • Crystallization:

    • Once at RT, move to an ice-water bath (0-4°C) for 30 minutes.

    • Observation: Look for white to off-white needles or plates.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[3]

    • Wash: Rinse the filter cake with 2 x 5 mL of ice-cold Ethanol/Water (50:50).

    • Dry: Vacuum dry at 45°C or air dry. High heat may degrade the sulfonamide if acidic residues remain.

Protocol B: Ethyl Acetate/Hexane (Alternative)

Best for: Removing lipophilic impurities or if the compound "oils out" in ethanol.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat. Slowly add Hexane (or Heptane) dropwise until the solution becomes slightly cloudy.

  • Re-solubilization: Add a few drops of hot EtOAc to restore clarity.

  • Crystallization: Let stand at room temperature. If oil droplets form instead of crystals, scratch the glass surface with a rod to induce nucleation or add a seed crystal [4].[2]

Troubleshooting & Validation

Common Failure Mode: "Oiling Out"[2][3]
  • Symptom: The product separates as a viscous liquid droplet at the bottom of the hot solvent rather than crystallizing.

  • Cause: The melting point of the solute in the solvent mixture is lower than the saturation temperature, often due to impurities acting as plasticizers.

  • Fix:

    • Re-heat to dissolve the oil.[3]

    • Add more solvent (dilute the system) to lower the saturation temperature below the oiling point.

    • Seed the solution vigorously at a temperature slightly below the oiling point [1].

Analytical Validation (Self-Check)
  • Melting Point: Pure sulfonamide derivatives typically have sharp melting points (>160°C). A range >2°C indicates impurity.

  • HPLC: Target purity >99% (Area %).

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the benzoic acid -OH peak (broad, >11 ppm).

    • Confirm integration of Trimethoxy protons (singlet, ~3.7-3.9 ppm, 9H) vs. Sulfonamide protons (singlet, ~7.3 ppm, 2H).

Experimental Workflow Diagram

RecrystallizationWorkflow Raw Crude Solid Dissolve Dissolve (Reflux) Solvent: EtOH 95% Raw->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Cool Controlled Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Crystals Form Dry Dry & Analyze (MP, HPLC) Isolate->Dry

Figure 2: Step-by-step workflow for the thermal recrystallization of the target benzamide.

References

  • Udhayasurian, R., et al. (2020).[8] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Available at: [Link]

  • Rubin Group. (n.d.). Separation and Purification Techniques: Recrystallization. Available at: [Link]

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Application Notes. Available at: [Link]

Sources

Method

High-Precision Preparation of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide Stock Solutions

Application Note & Protocol Guide Abstract & Scope This guide details the standardized protocol for solubilizing, storing, and diluting 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide . This molecule features a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This guide details the standardized protocol for solubilizing, storing, and diluting 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide . This molecule features a lipophilic trimethoxybenzamide "head" and a polar sulfonamide "tail," a structural motif common in tubulin polymerization inhibitors (binding to the colchicine site).

Improper handling of this compound class frequently leads to micro-precipitation upon aqueous dilution, resulting in false negatives in enzymatic assays or "sticky" compound artifacts in cell-based screens. This protocol establishes a self-validating workflow to ensure monomeric dispersion and long-term stability.

Physicochemical Profile & Solubility Logic

To prepare a stable stock, one must understand the competing forces within the molecule:

FeatureChemical PropertyImplication for Handling
Trimethoxy Ring High Lipophilicity (LogP ~2.5–3.0)Drives poor water solubility; requires organic co-solvent (DMSO).
Sulfonamide Group H-Bond Donor/Acceptor (

)
Weakly acidic (pKa ~10.0). Solubility increases at pH > 10, but physiological pH (7.4) risks precipitation if DMSO < 0.1%.
Amide Linker Rigid PlanarityIncreases crystal lattice energy, making the solid powder difficult to dissolve initially (requires energy input).

Why DMSO? Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is not recommended for stock concentrations >10 mM due to the high lattice energy of the benzamide scaffold. DMSO disrupts these intermolecular forces effectively while being miscible with aqueous assay buffers.

Materials & Reagents

  • Compound: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (Solid powder, >98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity.
    
    • Critical: Use a fresh bottle.[1][2] DMSO is hygroscopic; water absorption >1% significantly decreases the solubility of sulfonamides.

  • Vials: Amber borosilicate glass vials (to protect light-sensitive methoxy groups) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (temperature controlled).

Protocol: Stock Solution Preparation (10 mM Standard)

Objective: Prepare 1 mL of a 10 mM stock solution. Molecular Weight (MW): ~366.39 g/mol (Verify exact batch MW on Certificate of Analysis).

Step 1: Calculation & Weighing[1]
  • Target Mass: Calculate mass for 1 mL at 10 mM.

    
    
    Example:
    
    
    
  • Weighing:

    • Use an anti-static gun on the powder (sulfonamides are static-prone).

    • Weigh approx.[1] 3.5–4.0 mg into an amber vial. Record the exact mass (e.g., 3.82 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

    
    
    
Step 2: Dissolution (The "Energy Input" Phase)
  • Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: If the solution is cloudy or has visible particles, proceed to sonication.

  • Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Warning: Do not allow temperature to exceed 40°C to prevent thermal degradation of the sulfonamide.

  • Visual QC: Hold vial against a light source. The solution must be optically clear with no Tyndall effect (scattering of light by suspended nanoparticles).

Step 3: Aliquoting & Storage

Do not store the bulk stock at 4°C. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles in a bulk bottle promote crystal growth and water absorption.

  • Aliquot: Dispense into single-use volumes (e.g., 50 µL) in polypropylene microtubes.

  • Seal: Ensure caps are tight to prevent humidity ingress.

  • Store: -20°C or -80°C.

    • Stability:[3][4][5][6][7] Stable for 6 months at -20°C; >1 year at -80°C.

Protocol: Serial Dilution (The "Crash-Out" Prevention)

Directly adding 100% DMSO stock to aqueous buffer often causes immediate precipitation. Use the Intermediate Dilution Method .

Workflow Visualization

The following diagram illustrates the decision logic for preparation and the specific dilution path to maintain solubility.

StockPrep Start Solid Compound (3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide) Weigh Weigh & Calculate DMSO Vol (Target: 10 mM) Start->Weigh Dissolve Add Anhydrous DMSO Vortex 30s Weigh->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate 5 mins (< 40°C) Check->Sonicate No Storage Aliquot & Store (-20°C, Desiccated) Check->Storage Yes Sonicate->Check DilutionStart Thaw Aliquot (RT, Dark) Storage->DilutionStart Experiment Day Intermed Intermediate Dilution (10x Conc in 10% DMSO) DilutionStart->Intermed 1:10 into Buffer Final Final Assay Buffer (1x Conc, 1% DMSO) Intermed->Final 1:10 into Buffer

Figure 1: Workflow for stock preparation and the "Intermediate Dilution" strategy to prevent precipitation.

Step-by-Step Dilution Strategy

Scenario: You need a 10 µM working solution in Assay Buffer.

  • Thaw: Thaw the 10 mM DMSO stock at room temperature (keep in dark). Vortex to ensure homogeneity.

  • Intermediate Step (100 µM):

    • Prepare a 10% DMSO intermediate.

    • Add 10 µL of 10 mM Stock into 990 µL of Assay Buffer.

    • Note: If this precipitates, change strategy: Add 10 µL Stock into 90 µL pure DMSO (creating 1 mM), then dilute that into buffer.

  • Final Step (10 µM):

    • Dilute the Intermediate 1:10 into Assay Buffer.

    • Final DMSO concentration: 0.1% (well tolerated by most cells/enzymes).[2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO absorbed water or crystal seeding.Warm to 37°C for 5 mins; Vortex. If solid remains, discard.
Cloudiness in Assay Buffer "Crash-out" due to hydrophobicity.Use the Intermediate Dilution method. Increase BSA (0.1%) in buffer to act as a carrier.
Yellow discoloration Oxidation of methoxy groups.Check storage age. If >6 months, verify integrity via LC-MS.
Inconsistent IC50 data Compound sticking to plastics.Use Low-Binding polypropylene tips and plates.

References

  • Waybright, T. J., et al. (2009).[8] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Link[8]

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. Link

  • Cheng, X., et al. (2003).[4] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Link

  • Cayman Chemical. (2022).[5][6] "Sulfadiazine Product Information & Solubility Guide." Link

  • BenchChem. (2025).[1] "Application Notes: Preparation of Stock Solutions in DMSO." Link

Sources

Application

Mechanistic Profiling and Cytotoxicity Assessment of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide

Introduction: The Hybrid Antimitotic Paradigm The compound 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide represents a classic "hybrid pharmacophore" strategy in medicinal chemistry. It fuses two distinct bioactive moie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hybrid Antimitotic Paradigm

The compound 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide represents a classic "hybrid pharmacophore" strategy in medicinal chemistry. It fuses two distinct bioactive moieties:

  • 3,4,5-Trimethoxybenzoyl motif: A structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4). This moiety is critical for binding to the colchicine-binding site on

    
    -tubulin, preventing microtubule polymerization.
    
  • 4-Sulfamoylphenyl (Sulfanilamide) moiety: Provides potential inhibition of tumor-associated Carbonic Anhydrases (CA IX/XII) and modulates pharmacokinetic solubility.

Because of this dual nature, standard cytotoxicity assays (MTT/CCK-8) are insufficient for validation. A robust study must correlate cell death with its specific mechanism: microtubule destabilization leading to G2/M phase arrest.

This guide details the protocols required to validate this compound not just as a poison, but as a specific Microtubule Destabilizing Agent (MDA).

Compound Handling & Preparation (Critical)

Causality: Sulfonamide-benzamide hybrids are lipophilic. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative cytotoxicity data (the "crash-out" effect).

Stock Solution Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Molecular Weight

      
       366.39  g/mol . Dissolve 18.3 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions (Self-Validating Step)
  • The "0.5% Rule": The final DMSO concentration in the cell assay must never exceed 0.5% (v/v) to avoid solvent toxicity.

  • Serial Dilution: Perform serial dilutions in DMSO first , then spike into the culture medium. Do not dilute the stock directly into the medium, as the hydrophobic shock can precipitate the compound.

Core Protocol 1: Metabolic Viability Screen (MTT Assay)

Objective: Determine the IC


 (Half-maximal inhibitory concentration) across tumor cell lines (e.g., HeLa, MCF-7) vs. normal fibroblasts (e.g., HFF-1).
Materials
  • Cell Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Positive Control: Colchicine (1

    
    M) or Combretastatin A-4 (50 nM).
    
Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100

      
      L fresh media containing the compound at varying concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 
      
      
      
      M).
    • Blank Control: Media only (no cells).

    • Vehicle Control: Media + 0.1% DMSO (Must be included to normalize data).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT stock to each well.
      
    • Incubate 3–4 hours (protect from light).

    • Checkpoint: Look for purple formazan crystals under the microscope.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 10 min.
    
  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Data Processing:



Core Protocol 2: In Vitro Tubulin Polymerization Assay

Expert Insight: Cytotoxicity data alone proves nothing. To claim the compound targets the "trimethoxy" site, you must demonstrate it inhibits the physical assembly of tubulin into microtubules.

Mechanism Visualization

TubulinMechanism Compound 3,4,5-trimethoxy- N-(4-sulfamoylphenyl)benzamide Colchicine_Site Colchicine Binding Site (Interface of α/β) Compound->Colchicine_Site Binds to Tubulin_Dimers Free Tubulin Dimers (α/β) Tubulin_Dimers->Colchicine_Site Located on Inhibition Steric Hindrance of Dimer Addition Colchicine_Site->Inhibition Induces MT_Destabilization Microtubule Depolymerization Inhibition->MT_Destabilization Prevents Polymerization Apoptosis Apoptosis (Cell Death) MT_Destabilization->Apoptosis Triggers

Figure 1: Mechanism of Action. The trimethoxy moiety binds the colchicine site, preventing the straight protofilament conformation required for microtubule assembly.

Protocol
  • Reagents: Purified Porcine Brain Tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Fluorophore: DAPI or a specific Tubulin-fluorescent reporter (fluorescence increases upon polymerization).

  • Setup:

    • Pre-warm a 96-well black plate to 37°C.

    • Add compound (3

      
      M and 10 
      
      
      
      M) to wells.
    • Add Tubulin reaction mix (final conc. 2–3 mg/mL) on ice.

  • Kinetic Read: Immediately place in a fluorometer pre-heated to 37°C.

    • Excitation/Emission: 360 nm / 450 nm (for DAPI-based assays).

    • Interval: Measure every 30 seconds for 60 minutes.

Interpretation:

  • Vehicle Control: Shows a sigmoidal curve (Nucleation -> Elongation -> Plateau).

  • Compound: Should show a flattened curve (suppression of the Elongation phase), similar to Colchicine.

Core Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Rationale: Tubulin inhibitors cause cells to fail mitosis. This results in a distinctive accumulation of cells in the G2/M phase (4N DNA content).

Workflow Diagram

FlowCytometry Step1 Cell Seeding (6-well plate, 24h) Step2 Treatment (IC50 Concentration, 24h) Step1->Step2 Step3 Harvesting (Trypsinization + PBS Wash) Step2->Step3 Step4 Fixation (70% Ethanol, -20°C, Overnight) Step3->Step4 Critical: Dropwise addition to avoid clumping Step5 Staining (PI + RNase A) Step4->Step5 Step6 Flow Cytometry (FL2 Channel) Step5->Step6

Figure 2: Flow Cytometry Workflow. Ethanol fixation permeabilizes cells for Propidium Iodide (PI) DNA staining.

Protocol
  • Harvest: Collect cells (including floating dead cells) after 24h treatment with the compound (at IC

    
     and 2 
    
    
    
    IC
    
    
    ).
  • Wash: Centrifuge (1000 rpm, 5 min) and wash with cold PBS.

  • Fixation (Critical Step): Resuspend pellet in 200

    
    L PBS. While vortexing gently, add 800 
    
    
    
    L ice-cold 70% ethanol dropwise. Store at -20°C for
    
    
    2 hours.
  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500

      
      L Staining Buffer: PBS + 50 
      
      
      
      g/mL Propidium Iodide (PI) + 100
      
      
      g/mL RNase A.
    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using the FL2 (PE) channel. Look for the G2/M peak (right-shifted) to increase relative to G0/G1.

Data Summary & Expected Results
AssayParameterVehicle Control (DMSO)Positive Control (Colchicine)Test Compound (Expected)
MTT Cell Viability100%< 20% (at 1

M)
Dose-dependent decrease (IC

range: 0.1 - 5

M)
Tubulin Vmax (Polymerization)High (Sigmoidal)Flat lineReduced Vmax / Increased Lag Time
Flow Cytometry G2/M Population~15-20%> 60% (Arrest)Significant accumulation (>40%) in G2/M
References
  • Udhayasurian, R., et al. (2020).[1][2] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.

  • Wang, G., et al. (2012).[3] Identification of a class of novel tubulin inhibitors: Dual ligands of tubulin and Hsp27.[3] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site.[4] Journal of Medicinal Chemistry.

  • Mirsanei, J. S., et al. (2021). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms.[5][6] ResearchGate.[2][6][7]

  • Gao, C., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. Molecules.

Sources

Method

microwave-assisted synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Application Note: Microwave-Assisted Synthesis of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide Executive Summary This application note details a robust, high-yield protocol for the synthesis of 3,4,5-trimethoxy-N-(4-s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide using microwave-assisted organic synthesis (MAOS). This molecule represents a "hybrid pharmacophore," combining the 3,4,5-trimethoxyphenyl moiety (characteristic of tubulin inhibitors like colchicine and combretastatin) with a sulfonamide scaffold (classic carbonic anhydrase and folate synthesis inhibitors).[1]

Traditional thermal reflux for amidating electron-deficient anilines (such as sulfanilamide) is often sluggish, requiring 4–12 hours and yielding <60%.[1] The protocol described herein utilizes microwave irradiation to accelerate the nucleophilic acyl substitution, achieving >85% yields in under 15 minutes .

Scientific Background & Rationale

The "Hybrid" Drug Concept

The target molecule fuses two bioactive structural motifs:

  • 3,4,5-Trimethoxybenzoyl Group: A validated tubulin-binding motif that disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase.

  • 4-Sulfamoylphenyl Group (Sulfanilamide): A privileged structure in medicinal chemistry, known for inhibiting Carbonic Anhydrase (CA) isoforms (IX and XII) overexpressed in hypoxic tumors.[1]

Why Microwave Irradiation?

The amine group on sulfanilamide is attached to an electron-withdrawing sulfonyl group (


), significantly reducing the nucleophilicity of the aniline nitrogen.[1]
  • Thermal Challenge: Conventional acylation requires prolonged heating to overcome this electronic deactivation, often leading to side reactions or decomposition.[1]

  • Microwave Solution: Direct dielectric heating of the polar solvent (DMF or Pyridine) creates localized superheating and efficient energy transfer to the transition state, driving the reaction to completion rapidly.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the sulfanilamide amino group on the carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride.

Chemical Equation:


[1]

Mechanistic Pathway (Visualization):

ReactionMechanism Reactants Reactants (Sulfanilamide + Acid Chloride) TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (MW Activated) Elimination Elimination of Cl- TS->Elimination Collapse of Intermediate Product Target Amide (Proton Transfer Complete) Elimination->Product -HCl (Base Neutralized)

Figure 1: Mechanistic pathway of the microwave-assisted amidation.

Materials and Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Sulfanilamide (4-aminobenzenesulfonamide)172.201.0Nucleophile
3,4,5-Trimethoxybenzoyl chloride 230.641.2Electrophile
Pyridine (Anhydrous)79.10SolventSolvent & Base
Ethanol (95%)--Recrystallization

Note: 3,4,5-Trimethoxybenzoyl chloride is moisture sensitive. Store under inert gas. If unavailable, it can be generated in situ from 3,4,5-trimethoxybenzoic acid using thionyl chloride (


), but using the isolated acid chloride is preferred for stoichiometry control.[1]
Equipment
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).[1]

Experimental Protocol

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 172 mg (1.0 mmol) of Sulfanilamide and transfer it to a 10 mL microwave process vial.

  • Add 3.0 mL of anhydrous Pyridine . Add a magnetic stir bar.[1]

  • Stir at room temperature for 1 minute until the sulfanilamide is partially dissolved.

  • Slowly add 276 mg (1.2 mmol) of 3,4,5-Trimethoxybenzoyl chloride.

    • Caution: Exothermic reaction.[1] Slight fuming may occur.[1]

  • Cap the vial immediately with the crimp cap/septum.[1]

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Mode: Dynamic (Power cycling to maintain temp)[1]

  • Temperature: 110 °C

  • Hold Time: 10 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 150W (System will modulate)

Step 3: Work-up

  • Allow the vial to cool to <50 °C using the reactor's compressed air cooling.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water with vigorous stirring.

  • Acidify the mixture to pH ~3–4 using 1N HCl (approx. 5–10 mL). This step is critical to protonate the pyridine and keep it in the aqueous phase, precipitating the amide product.

  • A white to off-white precipitate will form immediately.[1] Stir for 15 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Buchner funnel and vacuum.[1]

  • Wash the cake with cold water (3 x 10 mL) to remove residual pyridine hydrochloride.

  • Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the pure crystals and dry in a vacuum oven at 50 °C for 4 hours.

Workflow Visualization:

Workflow Setup 1. Mix Sulfanilamide & Pyridine Add Acid Chloride MW 2. MW Irradiation 110°C, 10 min Setup->MW Quench 3. Quench in Ice Water Acidify with 1N HCl MW->Quench Filter 4. Filtration & Wash Quench->Filter Purify 5. Recrystallization (EtOH) Filter->Purify

Figure 2: Experimental workflow for the synthesis process.

Results & Discussion

Yield Comparison

The microwave method demonstrates superior efficiency compared to traditional reflux.

ParameterConventional RefluxMicrowave Protocol
Solvent Pyridine/THFPyridine
Temperature 115 °C (Oil Bath)110 °C (Internal)
Time 6 Hours10 Minutes
Crude Yield 55 - 60%88 - 92%
Purity (HPLC) ~85% (requires column)>95% (after recrystallization)
Characterization Data (Expected)
  • Appearance: White crystalline solid.[1]

  • Melting Point: 248–250 °C.[1]

  • IR (

    
    ):  3390, 3250 (NH stretch), 1650 (Amide C=O), 1340, 1160 (
    
    
    
    stretch).[1]
  • 1H NMR (DMSO-d6, 400 MHz):

    
     10.45 (s, 1H, NH-amide), 7.95 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 7.30 (s, 2H, Ar-H trimethoxy), 7.25 (s, 2H, 
    
    
    
    ), 3.85 (s, 6H, 3,5-
    
    
    ), 3.75 (s, 3H, 4-
    
    
    ).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Precipitate Pyridine not neutralizedEnsure pH is adjusted to 3–4 with 1N HCl during workup to solubilize pyridine.
Sticky Product Residual solventRecrystallize from Ethanol/Water (9:[1]1) if pure Ethanol fails.[1]
Pressure Spike in MW Wet reagentsEnsure Pyridine is anhydrous; moisture reacts with acid chloride to release HCl gas rapidly.[1]

Safety & Compliance

  • 3,4,5-Trimethoxybenzoyl chloride: Corrosive and lachrymator.[1] Handle in a fume hood.

  • Sulfanilamide: Potential allergen (sulfa drug sensitivity).[1] Avoid skin contact.[1]

  • Microwave Safety: Do not exceed vessel pressure limits. Use vessels designed for the specific reactor model.

References

  • Scientific Research Publishing. (2017).[1] Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). 4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (2017).[1] Microwave-assisted synthesis and bioevaluation of new sulfonamides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Storage and Stability of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide Powder

Introduction 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating both benzamide and sulfonamide functionalities. Compounds with these structural motifs are of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating both benzamide and sulfonamide functionalities. Compounds with these structural motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The integrity and purity of such a compound are paramount for reproducible and reliable research outcomes. This document provides a comprehensive guide to the recommended storage conditions and a systematic approach to evaluating the stability of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in its solid powder form.

The protocols outlined herein are grounded in established principles of physical organic chemistry and are aligned with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4][5][6] Adherence to these guidelines is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

Compound Identity and Physicochemical Properties

While specific experimental data for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is not extensively published, its properties can be inferred from its constituent functional groups and related molecules.

  • Molecular Formula: C₁₆H₁₈N₂O₆S

  • Appearance: Expected to be a white to off-white solid powder, based on related compounds like 3,4,5-trimethoxybenzamide.[1][7]

  • Solubility: Likely to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and alcohols. The trimethoxy substitution may enhance solubility compared to unsubstituted benzamides.[1]

  • Reactivity: The presence of amide and sulfonamide groups suggests susceptibility to hydrolysis under strong acidic or basic conditions. The aromatic rings and methoxy groups may be sensitive to strong oxidizing agents and light.

Table 1: Recommended Storage and Handling of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide Powder

ParameterRecommended ConditionRationale and Best Practices
Temperature 2-8°C (Refrigerated)To minimize the rate of potential solid-state degradation reactions. While some related benzamides are stable at room temperature, refrigeration provides an added margin of safety for a novel compound.[8][9]
Humidity Store with a desiccantTo protect against hydrolysis of the amide and sulfonamide linkages. The container should be tightly sealed to prevent moisture ingress.[8][10]
Light Protect from light (Amber vial)Aromatic compounds and those with multiple functional groups can be susceptible to photodegradation. Storage in an amber glass vial or in a dark location is recommended as per ICH Q1B guidelines.[11][12]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)For long-term storage, displacing air with an inert gas can prevent oxidative degradation. This is particularly important if initial stress testing indicates sensitivity to oxidation.
Container Tightly sealed, amber glass vialGlass is generally inert. The amber color protects from light, and a tight seal prevents moisture and air exchange.[8][9]
Handling Use in a well-ventilated area. Avoid dust formation. Wear appropriate PPE (gloves, safety glasses, lab coat).Standard practice for handling chemical powders to minimize inhalation and contact.[7][8][10]

Stability Assessment Protocols

A comprehensive stability assessment involves subjecting the compound to a variety of environmental conditions to understand its intrinsic stability and predict its shelf-life. The following protocols are designed to establish a robust stability profile for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide.

Intrinsic Stability and Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating power of analytical methods.[3][12] It involves exposing the compound to conditions more severe than those anticipated during storage.

Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Forced Degradation cluster_2 Formal Stability Study (ICH Q1A) cluster_3 Data Analysis & Reporting A Receive Compound B Characterize (T0) (HPLC, LC-MS, Appearance) A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (Dry Heat) (e.g., 80°C) B->F G Photolytic (ICH Q1B) B->G I Long-Term (e.g., 5°C / ambient humidity) B->I J Accelerated (e.g., 40°C / 75% RH) B->J H Analyze Samples (HPLC, LC-MS) C->H D->H E->H F->H G->H M Evaluate Degradation Pathways H->M K Pull Samples at Timepoints (0, 3, 6, 9, 12 months) I->K J->K L Analyze Samples (HPLC, Appearance) K->L N Establish Re-test Period L->N O Define Storage Conditions L->O P Generate Stability Report M->P N->P O->P

Caption: Workflow for assessing the stability of a new chemical entity.

Protocol 3.1.1: Forced Degradation in Solution

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[12]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature, withdrawing and neutralizing aliquots as described for acid hydrolysis. Basic conditions may lead to faster degradation.[12]

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature in the dark and analyze at various time points.

  • Control Samples: For each condition, prepare a control sample by diluting the stock solution with the reaction solvent (e.g., water) and storing it under the same temperature conditions but without the stress agent.

Protocol 3.1.2: Solid-State Forced Degradation

  • Thermal Degradation: Place a small amount of the solid powder (e.g., 5-10 mg) in a clear glass vial and expose it to dry heat (e.g., 80°C) in an oven for a defined period (e.g., 7 days).[13]

  • Photostability: Expose the solid powder to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.[11]

  • Analysis: After exposure, dissolve the solid samples in a suitable solvent and analyze by a stability-indicating method (e.g., HPLC) to assess for degradation. Compare the results to a control sample stored at the recommended long-term condition.[13]

Formal Stability Studies

Formal stability studies are conducted to establish a re-test period or shelf life for the compound under defined storage conditions.[3][6] These studies should be performed on at least one batch of the material.

Table 2: Conditions for Formal Stability Studies (Based on ICH Q1A(R2)) [4][5]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 5°C ± 3°C12 months0, 3, 6, 9, 12 months
Intermediate 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. For a substance stored in a container impermeable to moisture, humidity control is not necessary.

Protocol 3.2.1: Long-Term and Accelerated Stability Testing

  • Sample Preparation: Aliquot a sufficient quantity of the 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide powder into multiple vials from the same batch to accommodate all planned time points and conditions.

  • Initial Analysis (T=0): Before placing samples in the stability chambers, perform a complete analysis on a representative sample. This includes:

    • Appearance (visual inspection)

    • Assay and Purity (using a validated stability-indicating HPLC method)

    • Identification (e.g., via retention time and UV spectrum)

  • Storage: Place the vials in calibrated stability chambers set to the conditions outlined in Table 2.

  • Time-Point Analysis: At each scheduled time point, remove a vial from each storage condition and allow it to equilibrate to room temperature before opening. Perform the same set of analyses as conducted at T=0.

  • Data Evaluation: Compare the results over time to the initial data. Significant changes in purity, appearance, or the appearance of degradation products should be investigated. The ICH Q1E guideline provides a framework for evaluating stability data.[11]

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: The method must be able to separate the parent peak from all potential degradation products and impurities.

  • Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving the stability-indicating nature of the method.[14][15]

Conclusion

The stability of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide powder is critical for its effective use in research and development. By adhering to the storage conditions recommended in this guide—specifically, refrigeration in a tightly sealed, light-resistant container with a desiccant—the integrity of the compound can be maintained. The provided protocols for forced degradation and formal stability studies offer a systematic, ICH-compliant framework for rigorously characterizing the stability profile of this novel compound, thereby ensuring the quality and reliability of experimental data.

References

  • ICH. (1996). Stability Testing of New Drug Substances and Products Q1A. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. [Link]

  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0. [Link]

  • Ahmed, S., et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Pharmacy & Bioallied Sciences. [Link]

  • MolPort. Compound 3,4,5-trimethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide. [Link]

  • ResearchGate. (2017). (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

  • National Institutes of Health. Benzamide | C7H7NO | CID 2331 - PubChem. [Link]

  • Molecules. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Pifferi, G., & Monguzzi, R. (1973). New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Status: Operational Ticket ID: SOL-TMSB-001 Subject: Troubleshooting Aqueous Solubility & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TMSB-001 Subject: Troubleshooting Aqueous Solubility & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (hereafter referred to as TMSB ) because it exhibits classic "brick dust" behavior: high crystallinity (high melting point) combined with high lipophilicity.[1]

The molecule contains two distinct hydrophobic domains:

  • The 3,4,5-trimethoxybenzene ring: A planar, electron-rich lipophilic moiety.

  • The N-(4-sulfamoylphenyl)benzamide core: A rigid backbone capable of strong intermolecular hydrogen bonding (amide

    
     sulfonamide interactions), leading to a high crystal lattice energy.[1]
    

Critical Physicochemical Constraints:

  • Predicted LogP: ~2.5 – 3.2 (Lipophilic).[1]

  • pKa (Sulfonamide

    
    ):  ~10.1 (Weakly acidic).[1]
    
  • Aqueous Solubility (Native): < 0.01 mg/mL (Practically insoluble).[1]

This guide provides three validated workflows to overcome these barriers, depending on your downstream application (IV injection, Oral delivery, or In vitro assay).

Module 1: The pH Trap (Why Buffers Fail)

User Issue:

"I tried dissolving TMSB in PBS (pH 7.4) and even Borate buffer (pH 9), but it remains a suspension."[1]

Technical Diagnosis:

The primary sulfonamide group (


) acts as a weak acid.[1][2] However, its pKa is approximately 10.1  [1].[1]
  • At pH 7.4: The molecule is >99.8% unionized (neutral).[1] Neutral species have the lowest solubility.[1]

  • At pH 9.0: It is still ~90% unionized.[1]

  • Requirement: You must reach pH > 11.1 (pH = pKa + 1) to achieve 90% ionization and significant solubility enhancement via salt formation.[1]

Troubleshooting Protocol: In-Situ Salt Formation

Use this only if high pH is tolerable for your assay.

  • Weigh 10 mg of TMSB.

  • Add 1 equivalent of 0.1 M NaOH. The molar ratio must be 1:1.[1]

  • Vortex until clear (formation of Sodium Sulfonamide salt).

  • Dilute immediately with your buffer.[1] Warning: Rapid dilution into pH 7.4 buffer may cause reprecipitation (supersaturation crash).[1]

Module 2: Cosolvent Systems (For IV & In Vitro)

User Issue:

"I need to inject this into mice/rats or use it in a cellular assay. I cannot use pH 11."

Technical Diagnosis:

Since ionization is not feasible at physiological pH, you must reduce the dielectric constant of the solvent to match the lipophilicity of the trimethoxy ring.

Recommended Formulation (IV Compatible)

This "Golden Triangle" formulation balances solubility with tolerability.[1]

ComponentFunctionConcentration (v/v)Limit (Rodent IV)
PEG 400 Cosolvent (Disrupts water structure)40%~3-5 mL/kg
Ethanol Permeability enhancer / Cosolvent10%< 15%
Saline/Water Bulk Vehicle50%N/A
Preparation Protocol:
  • Dissolve TMSB completely in the Ethanol fraction first (Solubility is highest here).[1]

  • Add PEG 400 and vortex.

  • Slowly add Saline dropwise while vortexing.[1]

    • Note: If turbidity appears, sonicate at 40°C for 5 minutes.[1]

Module 3: Cyclodextrin Complexation (The "Stealth" Approach)

User Issue:

"The cosolvents are toxic to my specific cell line. I need a purely aqueous, neutral solution."

Technical Diagnosis:

The 3,4,5-trimethoxy phenyl ring is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The complexation shields the hydrophobic regions from water, preventing aggregation without changing pH or using organic solvents [2].
Protocol: Phase Solubility Complexation
  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD in water.[1]
    
  • Excess Addition: Add TMSB in excess (e.g., 5 mg/mL) to the vehicle.[1]

  • Equilibration: Shake/rotate at room temperature for 24–48 hours .

  • Filtration: Filter through a 0.22

    
    m PVDF filter.[1]
    
  • Result: You should achieve a clear solution with 0.5 – 2.0 mg/mL dissolved drug.[1]

Module 4: Amorphous Solid Dispersions (For Oral Bioavailability)

User Issue:

"Oral gavage of the powder results in zero bioavailability."

Technical Diagnosis:

The high crystal lattice energy prevents the solid from dissolving in the GI tract fluids. You must break the crystal lattice and "freeze" the molecule in a high-energy amorphous state using a polymer matrix [3].

Protocol: Solvent Evaporation / Spray Drying

Polymers of Choice: PVP K30 or Soluplus (BASF).[1]

  • Solvent: Dissolve TMSB and Polymer (Ratio 1:3) in Acetone/Methanol (1:1) .

  • Evaporation: Rotary evaporate at 40°C or Spray Dry (Inlet

    
     80°C, Outlet 
    
    
    
    45°C).
  • Drying: Vacuum dry for 24h to remove residual solvent.[1]

  • Reconstitution: Suspend the resulting white powder in 0.5% Methylcellulose for oral gavage.

Visual Troubleshooting Guide

Solubility_Workflow Start Start: TMSB Solubility Issue Check_App What is the Application? Start->Check_App Oral Oral Delivery (In Vivo) Check_App->Oral IV IV Injection (In Vivo) Check_App->IV InVitro Cellular Assay (In Vitro) Check_App->InVitro ASD Amorphous Solid Dispersion (PVP/Soluplus 1:3) Oral->ASD High lattice energy Cosolvent Cosolvent System (10% EtOH / 40% PEG400) IV->Cosolvent Standard CD Cyclodextrin Complex (20% HP-beta-CD) IV->CD If vehicle toxicity InVitro->CD Sensitive Cells Salt In-Situ Salt (pH > 11, NaOH) InVitro->Salt Robust Cells/High pH ok Salt->Cosolvent Precipitation?

Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a stock solution? A: Yes. TMSB is highly soluble in DMSO (>50 mg/mL) because DMSO disrupts the intermolecular hydrogen bonding of the sulfonamide.[1] However, be careful when diluting DMSO stocks into aqueous media; if the final DMSO concentration drops below 1-2%, the drug may "crash out" (precipitate) immediately.[1]

Q: Why does my solution turn yellow over time? A: The trimethoxy-benzamide moiety is susceptible to oxidative degradation, especially in solution under light.

  • Fix: Store stock solutions in amber vials at -20°C. Degas solvents with nitrogen before preparation.

Q: I see a "swirling" effect when mixing with water, but it settles. Is this dissolved? A: No. This is the "Schlieren effect" caused by solvent density differences (e.g., PEG vs. Water).[1] If particles settle or the solution is not optically clear, it is a suspension. Use the Cyclodextrin method (Module 3) to ensure true encapsulation.[1]

References

  • Perlovich, G. L., et al. (2013).[1] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides: Prediction of pKa." Journal of Chemical Thermodynamics. [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Vo, C. L., et al. (2013).[1] "Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs." European Journal of Pharmaceutics and Biopharmaceutics. [1]

Sources

Optimization

troubleshooting low yield in synthesis of N-(4-sulfamoylphenyl)benzamides

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of N-(4-sulfamoylphenyl)benzamides. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of N-(4-sulfamoylphenyl)benzamides. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, empowering you to diagnose issues and optimize your yields. This guide is built on a foundation of chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the synthesis of N-(4-sulfamoylphenyl)benzamides?

The most prevalent issue is the competitive hydrolysis of the benzoyl chloride (or its derivative) by water, especially when using aqueous base under Schotten-Baumann conditions.[1] This side reaction consumes the acylating agent, converting it into the corresponding benzoic acid, which not only lowers the potential yield but also complicates purification. Effective temperature control and procedural discipline are paramount to minimizing this effect.

Q2: Which synthetic route is generally preferred: Schotten-Baumann reaction or peptide coupling agents?

Both methods are effective. The Schotten-Baumann reaction , using a benzoyl chloride and an aqueous base, is often preferred for its cost-effectiveness and scalability.[2] However, it requires careful control to prevent hydrolysis.[1] The use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt) offers a milder alternative, starting from a carboxylic acid instead of an acyl chloride.[3][4] This route avoids the generation of HCl and can be less sensitive to water, sometimes providing cleaner reactions and good to excellent yields, though the reagents are more expensive.[5] The choice often depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] It allows you to visualize the consumption of the starting sulfanilamide and the formation of the product. A recommended eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v), with visualization under UV light and/or with iodine vapor.[4] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on the same plate, you can clearly track the conversion.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems in a detailed question-and-answer format.

Problem Area 1: Low or No Product Formation

Q4: My TLC shows mostly unreacted starting material, and the final yield is very low. What are the primary factors to investigate?

This is a classic issue pointing to problems with either reagent reactivity or reaction conditions. A systematic approach is key.

1. Reagent Quality:

  • Benzoyl Chloride: This is a primary suspect. Benzoyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture, converting it to unreactive benzoic acid.[1] Always use a fresh bottle or a recently distilled batch. An older reagent that has been opened multiple times is likely compromised.

  • Sulfanilamide: Ensure the 4-aminobenzenesulfonamide starting material is pure and dry.

2. Inadequate HCl Neutralization:

  • The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[1][2] This acid will protonate the free amine of the starting sulfanilamide, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction and reducing your yield.

  • Solution: Always use at least one equivalent of a suitable base (e.g., NaOH, Na2CO3, triethylamine, or pyridine) to scavenge the HCl as it forms.[1][6] A slight excess of base (1.1-1.2 equivalents) can help ensure the reaction goes to completion.

3. Suboptimal Temperature and Addition Rate:

  • Performing the reaction at elevated temperatures significantly accelerates the unwanted hydrolysis of benzoyl chloride.

  • Solution: The reaction should be run at a low temperature (0-5 °C) in an ice bath.[1] Furthermore, the benzoyl chloride should be added slowly (dropwise) to the solution of sulfanilamide and base.[1] This keeps the instantaneous concentration of the acylating agent low, favoring the desired reaction with the amine over hydrolysis.

Workflow for N-(4-sulfamoylphenyl)benzamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dissolve Sulfanilamide & Base in Solvent R1 Cool Amine Solution to 0-5 °C P1->R1 P2 Prepare Benzoyl Chloride Solution R2 Add Benzoyl Chloride Dropwise P2->R2 R1->R2 R3 Stir Vigorously (1-3 hours) R2->R3 R4 Monitor by TLC R3->R4 W1 Quench Reaction R4->W1 Reaction Complete W2 Separate Layers W1->W2 W3 Wash Organic Layer (e.g., NaHCO3, Brine) W2->W3 W4 Dry & Evaporate W3->W4 W5 Purify Product (Recrystallization) W4->W5 A1 Characterize Product (NMR, IR, MS, MP) W5->A1

Caption: General experimental workflow for the synthesis.

Problem Area 2: Complex Product Mixtures & Purification Issues

Q5: My TLC plate shows multiple spots, including one that I suspect is a di-acylated product. How can I prevent this and other side reactions?

The presence of multiple products indicates competing reaction pathways. The two most common are hydrolysis and diacylation.

1. Hydrolysis Product (Benzoic Acid):

  • Cause: As discussed, this arises from the reaction of benzoyl chloride with water.[1]

  • Prevention: Follow the low-temperature and slow-addition protocol described in Q4. Vigorous stirring is also crucial in biphasic systems to ensure the benzoyl chloride reacts with the amine in the organic phase before it can be hydrolyzed at the aqueous interface.[1]

  • Removal: During workup, wash the organic layer with a basic aqueous solution like 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1] The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

2. Di-acylation Product (N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide):

  • Cause: Sulfanilamide has two nitrogen atoms: the aromatic amine (-NH₂) and the sulfonamide nitrogen (-SO₂NH₂). The aromatic amine is significantly more nucleophilic and will react first. However, under forcing conditions (e.g., excess benzoyl chloride, strong base, high temperature), the sulfonamide nitrogen can also be acylated.[7]

  • Prevention:

    • Stoichiometry: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of the benzoyl chloride relative to the sulfanilamide. Avoid using a large excess of the acylating agent.

    • Base Choice: A milder base like sodium bicarbonate may be less likely to deprotonate the sulfonamide nitrogen compared to a strong base like sodium hydroxide.

    • Temperature: Maintain low temperatures throughout the reaction.

Competing Reaction Pathways

G Start Sulfanilamide + Benzoyl Chloride Desired N-(4-sulfamoylphenyl)benzamide (Desired Product) Start->Desired + Amine (Good) Hydrolysis Benzoic Acid (Hydrolysis Byproduct) Start->Hydrolysis + H₂O (Bad) Diacylation Di-acylated Product (Side Product) Desired->Diacylation + Benzoyl Chloride (Excess Reagent)

Caption: Key reactions occurring during the synthesis.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Sulfanilamide 1.0 eqLimiting reagent.
Benzoyl Chloride 1.0 - 1.1 eqA slight excess can drive the reaction, but a large excess promotes diacylation.[7]
Base (e.g., NaOH) 1.1 - 1.2 eqNeutralizes HCl byproduct to keep the amine nucleophilic.[1][2]
Temperature 0 - 10 °CMinimizes hydrolysis of benzoyl chloride.[1]
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.[4]
Protocol 1: Optimized Schotten-Baumann Synthesis
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (1.0 eq) and sodium hydroxide (1.2 eq) in a suitable solvent system (e.g., water/dichloromethane).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition: Add a solution of benzoyl chloride (1.05 eq) in the organic solvent dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 1-2 hours.

  • Monitoring: Check for the consumption of the starting amine using TLC (e.g., 9:1 CHCl₃:MeOH).[4]

Protocol 2: Product Workup and Purification
  • Quenching & Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. If a precipitate is present, it may be the product; it can be filtered, or the mixture can be diluted with more solvent to facilitate separation. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted base or residual amine).

    • Saturated NaHCO₃ solution (critically important for removing the benzoic acid byproduct).[1]

    • Brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(4-sulfamoylphenyl)benzamide.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve low-yield issues.

G Start Low Yield Observed TLC Analyze TLC Plate Start->TLC Start_Mat Mostly Starting Material TLC->Start_Mat Multi_Spot Multiple Spots TLC->Multi_Spot Sol_Reagent Check Reagent Quality (esp. Benzoyl Chloride) Start_Mat->Sol_Reagent Yes Sol_Base Ensure >1 eq. Base to Neutralize HCl Start_Mat->Sol_Base Yes Sol_Temp Lower Reaction Temp (0-5°C) & Add Reagent Slowly Start_Mat->Sol_Temp Yes Sol_Hydrolysis Improve Temp Control & Vigorous Stirring Multi_Spot->Sol_Hydrolysis Acidic Byproduct? Sol_Diacyl Use Stoichiometric Benzoyl Chloride (1-1.05 eq) Multi_Spot->Sol_Diacyl Higher MW Byproduct? Sol_Workup Add Basic Wash (NaHCO3) During Workup Sol_Hydrolysis->Sol_Workup

Caption: A logical guide to troubleshooting low yields.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Pharmaceutical Sciences and Research.

  • Akili, S., et al. (2018). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate.

  • Khurana, J. M., & Sharma, P. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.

  • Organic Chemistry Portal. Schotten-Baumann Reaction. organic-chemistry.org.

  • BenchChem. (2025). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. BenchChem.com.

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.

  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Pak. J. Pharm. Sci..

Sources

Troubleshooting

Chromatography Technical Support Center: Sulfonamide Benzamide Analysis

Case ID: T-SB-HPLC-001 Status: Open Topic: Resolving Peak Tailing in Sulfonamide Benzamide Separations Assigned Specialist: Senior Application Scientist Executive Summary Sulfonamide benzamides present a unique chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SB-HPLC-001 Status: Open Topic: Resolving Peak Tailing in Sulfonamide Benzamide Separations Assigned Specialist: Senior Application Scientist

Executive Summary

Sulfonamide benzamides present a unique chromatographic challenge due to their amphoteric nature . These molecules contain both a weakly acidic sulfonamide group (


, pK


6–10) and a basic amide/aniline moiety (pK


2–4).

Peak tailing in this class of compounds is rarely due to column degradation alone. It is almost exclusively caused by secondary silanol interactions or ionization state mismatch . This guide details the root causes and provides self-validating protocols to restore Gaussian peak shapes.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Question: Why do my peaks tail even on a new C18 column?

Answer: The tailing is likely caused by "secondary interactions" between the positively charged nitrogen on your analyte and the negatively charged residual silanols on the silica surface.[1][2]

The Mechanism

Standard silica supports have residual silanol groups (


).[3]
  • The pK

    
     of Silanols:  Surface silanols have a pK
    
    
    
    ranging from 3.5 to 8.0. Above pH 3.5, they deprotonate to form
    
    
    .
  • The Analyte State: At neutral or slightly acidic pH (pH 4–6), the basic nitrogen in the benzamide/sulfonamide structure is often protonated (

    
    ).
    
  • The Interaction: The cation (

    
    ) and anion (
    
    
    
    ) engage in an ion-exchange interaction. This is a slow kinetic process compared to the fast hydrophobic partition (C18 interaction), resulting in a "drag" on the tail of the peak.
Visualization: The Silanol Trap

The following diagram illustrates the mechanism of tailing and how "End-Capping" prevents it.

SilanolMechanism Analyte Sulfonamide Benzamide (Protonated Base R-NH3+) Interaction Ion-Exchange Interaction Analyte->Interaction Attracted to Blocked Silanols Blocked No Secondary Interaction Analyte->Blocked Bypasses Surface Silica Silica Surface (Si-OH) Silica->Interaction Deprotonated (Si-O-) Silica->Blocked Result Peak Tailing (Asymmetry > 1.2) Interaction->Result EndCap End-Capping Reagent (TMS / Steric Protection) EndCap->Silica Bonds to Gaussian Gaussian Peak (Asymmetry ~ 1.0) Blocked->Gaussian

Caption: Figure 1. Mechanism of secondary silanol interactions causing tailing and the corrective function of end-capping.[1][2]

Module 2: Mobile Phase Engineering (The Fix)

Question: What is the optimal pH strategy?

Answer: You must drive the system to a single ionization state. For sulfonamide benzamides, Low pH (pH 2.0 – 3.0) is the gold standard.

  • Why Low pH?

    • Silanol Suppression: At pH < 3.0, the surface silanols are protonated (

      
      ) and neutral. They cannot participate in cation exchange.
      
    • Analyte Stability: Sulfonamides are generally stable in acidic media, and the basic nitrogen remains fully protonated, interacting only via hydrophobic mechanisms with the C18 ligand.

Question: Should I use TEA (Triethylamine) or TFA (Trifluoroacetic Acid)?

Answer: It depends on your detection method.

AdditiveRoleProsConsRecommended For
TFA (0.05 - 0.1%) Ion-Pairing Agent & pH ModifierExcellent peak sharpening; masks silanols effectively.Suppresses signal in LC-MS (ion suppression).UV / DAD Analysis
Formic Acid (0.1%) pH ModifierLC-MS friendly; volatile.Weaker acid; less effective at masking active silanols than TFA.LC-MS Analysis
TEA (Triethylamine) Silanol BlockerCompetes for silanol sites (sacrificial base).Can degrade columns; hard to flush out; incompatible with some detection.Legacy Methods / Older Columns

Module 3: Validated Protocol

Standard Operating Procedure (SOP): Low-pH Phosphate Method

Use this protocol to benchmark your system if tailing persists.

1. Mobile Phase Preparation:

  • Buffer (Solvent A): 20 mM Potassium Phosphate (

    
    ).
    
    • Adjust pH to 2.5 using Phosphoric Acid (

      
      ).[4] Crucial: Do not use HCl or organic acids for this adjustment.
      
  • Organic (Solvent B): Acetonitrile (HPLC Grade).

  • Additives: If using a standard C18 column, add 0.5% Triethylamine (TEA) to the buffer before pH adjustment (optional for modern "Base-Deactivated" columns).

2. Column Selection:

  • Type: C18 with high carbon load (>15%).

  • Feature: Must be "End-Capped" or "Base-Deactivated" (e.g., Agilent Zorbax Eclipse, Waters Symmetry, or Phenomenex Luna).

  • Temp: 30°C – 40°C (Reduces viscosity and improves mass transfer).

3. Gradient Profile:

  • 0–2 min: 5% B (Hold)

  • 2–15 min: 5%

    
     60% B
    
  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Module 4: Troubleshooting Workflow

Question: Is the tailing chemical or physical?

Answer: Use the "Flow Rate Test."[4]

  • Test: Reduce flow rate by 50%.

  • Result A: If tailing improves, the issue is likely mass transfer or secondary chemical interactions (Chemical).

  • Result B: If tailing remains identical, the issue is likely extra-column volume or a void in the column head (Physical).

Diagnostic Decision Tree

Troubleshooting Start Start: Peak Tailing Detected Check1 Check Tailing Factor (Tf) Start->Check1 Decision1 Is Tf > 1.5? Check1->Decision1 Action1 Inspect Connections (Reduce Tubing Length/ID) Decision1->Action1 No (Broadening) Action2 Check Mobile Phase pH (Is it > 3.0?) Decision1->Action2 Yes (Asymmetry) Branch1 Physical Cause Action1->Branch1 Branch2 Chemical Cause Action2->Branch2 Fix1 Replace Column Frit or Guard Column Branch1->Fix1 Fix2 Lower pH to 2.5 Add 0.1% TFA Branch2->Fix2 Success Tf < 1.2 (Resolved) Fix1->Success Fix2->Success

Caption: Figure 2. Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

References

  • Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2019). Understanding and Managing the Silanol Effect in HPLC. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds. Agilent Technical Notes. Retrieved from [Link]

  • Waters Corporation. (2022). Symmetry C18 Columns: Care and Use Manual. Waters Library. Retrieved from [Link]

  • PubChem. (2024). Sulfamethoxazole Compound Summary (pKa Data). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

addressing precipitation issues of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in cell media

Compound: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide[1] Executive Summary & Physicochemical Context You are likely visiting this page because you have observed needle-like crystals , turbidity , or unexpected cytoto...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide[1]

Executive Summary & Physicochemical Context

You are likely visiting this page because you have observed needle-like crystals , turbidity , or unexpected cytotoxicity immediately after dosing your cells with 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (hereafter referred to as TMP-Sulf ).[1]

The Science of the Crash: TMP-Sulf is a classic "brick-dust" molecule.[1] It possesses a deceptive duality:

  • The Lipophilic Head: The 3,4,5-trimethoxybenzamide moiety is highly lipophilic and planar, driving strong crystal lattice energy (it wants to stack like plates).

  • The Polar Tail: The sulfamoylphenyl group offers hydrogen bonding potential but is often insufficient to solubilize the bulky benzamide core in neutral aqueous buffers (pH 7.4).

When you dilute a DMSO stock of TMP-Sulf directly into cell culture media, you trigger a Solvent Shock .[1] The DMSO rapidly diffuses away into the water, leaving the TMP-Sulf molecules "stranded." Driven by the hydrophobic effect, the trimethoxy rings aggregate instantly, forming micro-precipitates that settle on cells, causing physical stress (false toxicity) and reducing bio-availability.

The "Golden Path" Preparation Protocol

Do NOT simply squirt DMSO stock into your media flask. This causes local supersaturation. Follow this self-validating "Step-Down" protocol to ensure stable dispersion.

Phase A: Stock Solution Preparation[2]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh powder in a glass vial (avoid static-prone plastics).[1]

    • Add DMSO down the side of the vial.

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Visual clarity is not enough; micro-seeds must be dissolved.

Phase B: The Intermediate Step-Down (The Fix)

This method buffers the transition from organic to aqueous solvent.[1]

Diagram: The Step-Down Dilution Workflow

StepDownProtocol Stock DMSO Stock (10 mM) Inter Intermediate Dilution (100x Final Conc) Solvent: Media + 10% DMSO Stock->Inter 1. Dilute 1:10 (Slow addition) Final Final Assay Well (1x Conc) < 0.5% DMSO Inter->Final 2. Dilute 1:100 into warmed media

Figure 1: The Step-Down protocol prevents the "shock" precipitation often seen with direct 1:1000 dilutions.[1]

Protocol Steps:

  • Prepare Intermediate: In a separate tube, create a 100x concentrate by diluting your DMSO stock 1:10 into serum-free media (or PBS).

    • Note: This solution will be 10% DMSO. It may look slightly hazy; this is acceptable if no large crystals are visible.

  • Final Dosing: Pipette the Intermediate solution into your cell culture wells/dishes.

    • Example: To achieve 10 µM final:

      • Stock: 10 mM.

      • Intermediate: Dilute Stock 1:10 → 1 mM (in 10% DMSO).

      • Final: Add 10 µL Intermediate to 990 µL Media → 10 µM (0.1% DMSO final).

Troubleshooting & FAQs
Q1: I see "needles" on the bottom of the well after 2 hours. What happened?

Diagnosis: Crystallization driven by supersaturation.[1] The Fix:

  • Check Concentration: The thermodynamic solubility limit of TMP-Sulf in PBS/Media is likely < 50 µM .[1] If you are dosing at 100 µM, it will precipitate.

  • Check Serum: Are you using Serum-Free Media? Albumin (BSA/FBS) acts as a natural carrier.[1] If your experiment allows, add 1-5% FBS or 0.1% BSA to the media before adding the compound.[1] The albumin binds the lipophilic benzamide tail, keeping it in suspension.

Q2: My cells died instantly (within 30 mins). Is the drug that potent?

Diagnosis: Likely Physical Toxicity , not pharmacological potency. Explanation: Rapid precipitation forms jagged micro-crystals.[1] These settle on the cell monolayer, mechanically piercing membranes or causing "smothering" (hypoxia at the cell surface). Verification: Inspect the wells under 20x phase contrast. If you see dark debris covering the cells, it is precipitate. True apoptosis/necrosis takes hours to manifest.

Q3: Can I store the diluted media at 4°C?

Answer: NO. Temperature drops drastically reduce the solubility of benzamides.

  • Rule: Always prepare fresh dilutions at 37°C .

  • Why: Cooling to 4°C will cause the compound to "crash out" of solution. Once precipitated, re-warming to 37°C often fails to re-dissolve it because the crystal lattice energy is too high.

Advanced Solubilization Strategies

If the standard protocol fails (e.g., you require high concentrations >50 µM), you must alter the solvent system.

StrategyProtocolMechanismPros/Cons
Cyclodextrin Complexing Dissolve stock in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) instead of pure media.[1]Encapsulates the hydrophobic trimethoxy ring.Pro: Highest solubility. Con: CD can affect membrane permeability.
BSA Pre-conjugation Mix DMSO stock with 4% BSA solution (1:10 ratio) before adding to cells.[1]Albumin acts as a "molecular taxi."Pro: biologically relevant.[1] Con: High protein background.
pH Adjustment Adjust media to pH 7.8 - 8.0 (if cells tolerate).Ionizes the sulfonamide group (pKa ~10).Pro: Increases solubility. Con: Non-physiological pH.

Diagram: Mechanism of Failure vs. Success

Mechanism cluster_fail Scenario A: Direct Spike (Failure) cluster_success Scenario B: Carrier/Step-Down (Success) Step1 DMSO Stock (High Hydrophobicity) Step2 Rapid Mixing with Water Step1->Step2 Step3 Hydrophobic Aggregation (Trimethoxy Stacking) Step2->Step3 Step4 Precipitation on Cells (Physical Damage) Step3->Step4 Sol1 DMSO Stock Sol2 Intermediate + Carrier (BSA or Cyclodextrin) Sol1->Sol2 Sol3 Controlled Dispersion Sol2->Sol3 Sol4 Bioavailable Monomer Sol3->Sol4

Figure 2: Comparative pathways of precipitation vs. stable dispersion.[1]

References & Grounding
  • Assay Guidance Manual (NCBI) . Compound Management and Solubility in Cell Assays. Provides the foundational physics for DMSO solvent shock and the "Step-Down" dilution method.[1] [1]

  • Cayman Chemical . Troxipide (Structural Analog) Solubility Data. Establishes the baseline solubility for trimethoxybenzamides (approx. 0.16 mg/mL in 1:5 DMF:PBS), confirming the need for carriers at high concentrations. [1]

  • Frontiers in Microbiology . Environmental Concentrations of Sulfonamides.[3][4] Discusses the stability and degradation pathways of sulfonamide-class molecules in aqueous environments. [1]

  • BenchChem Technical Support . Preventing Compound Precipitation in Cell Culture.[5] General troubleshooting for hydrophobic compound precipitation (Temperature, pH, and Serum effects). [1]

Disclaimer: This guide is for research use only. The protocols described are based on physicochemical properties of the benzamide/sulfonamide class.[6] Always consult the specific Certificate of Analysis (CoA) for your batch.

Sources

Troubleshooting

minimizing hydrolysis of benzamide linkage under acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the benzamide linkage, with a specific focus on minimizing its hydrolysis under acidic conditions. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your molecules during synthesis, formulation, and storage.

Troubleshooting Guide: Addressing Benzamide Degradation

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: I've observed significant degradation of my benzamide-containing compound during an acidic workup or purification step. What is the chemical process causing this?

A1: The degradation you are observing is almost certainly due to acid-catalyzed hydrolysis. The amide bond, while generally robust, is susceptible to cleavage in the presence of strong acids and water, especially with heat.[1] The process breaks the benzamide down into its constituent benzoic acid and the corresponding amine (or ammonia).[2]

The reaction is initiated by the protonation of the carbonyl oxygen of the amide.[3] This is a critical first step because it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The nitrogen atom's lone pair is involved in resonance with the carbonyl group, which makes the nitrogen itself not basic and less likely to be protonated initially.[4][5]

Following protonation, a water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, which converts the amine moiety (-NR₂) into a better leaving group (-N⁺HR₂).[4] Finally, the tetrahedral intermediate collapses, expelling the amine as a neutral molecule (or its protonated form) and regenerating the carbonyl group to form the carboxylic acid product. Under acidic conditions, the released amine is immediately protonated to form an ammonium salt, which prevents the reverse reaction from occurring effectively.[2][4]

Acid-Catalyzed Benzamide Hydrolysis cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Leaving Group Departure A Benzamide + H₃O⁺ B Protonated Benzamide (Enhanced Electrophilicity) A->B H⁺ transfer C Tetrahedral Intermediate B->C H₂O attack D Protonated Amine Intermediate (Good Leaving Group) C->D H⁺ transfer E Carboxylic Acid + Amine D->E Elimination F Carboxylic Acid + Ammonium Salt E->F Protonation in Acid

Caption: Mechanism of acid-catalyzed benzamide hydrolysis.

Q2: My process requires acidic conditions. What are the key factors I should control to minimize the rate of hydrolysis?

A2: The rate of hydrolysis is not constant; it is highly dependent on several environmental and structural factors. By understanding and controlling these, you can significantly improve the stability of your compound.

  • pH and Acid Strength: The rate of hydrolysis is directly catalyzed by H⁺ ions.[6] Therefore, using a less concentrated acid or adjusting the pH to be as high as your process allows will slow down the degradation. While the reaction occurs in acid, extremely concentrated strong acids (>60% H₂SO₄) can sometimes lead to a change in mechanism that may even increase the rate again.[7][8] The optimal pH for stability is often a compromise and should be determined experimentally.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your protocol involves heating, consider if the temperature can be lowered without compromising your desired outcome. Even performing a workup at 0°C instead of room temperature can have a substantial impact on stability over several hours.

  • Steric Hindrance: The accessibility of the carbonyl carbon to a water molecule is crucial. Bulky groups near the amide linkage on either the acyl or the nitrogen side can physically block the incoming nucleophile, slowing down the hydrolysis rate. If you are in the design phase of a drug molecule, introducing steric bulk near the amide can be a deliberate strategy to enhance stability.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring can make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, which may offer some protection against hydrolysis.

The following table summarizes these key influences:

FactorInfluence on Hydrolysis RateRationale & Recommendations
pH Increases as pH decreases (more acidic)The reaction is acid-catalyzed.[6] Action: Use the mildest acidic conditions possible. Buffer the solution to the highest tolerable pH.
Temperature Increases with higher temperatureProvides the necessary activation energy for the reaction. Action: Perform acid-requiring steps at lower temperatures (e.g., 0-5°C). Avoid prolonged heating.
Steric Hindrance Decreases with more steric bulk near the amideBulky substituents physically obstruct the nucleophilic attack of water on the carbonyl carbon. Action: In the design phase, consider flanking the amide with sterically demanding groups.
Electronic Effects Increases with electron-withdrawing groups on the aryl ringElectron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. Action: Be aware that substituted benzamides will have different stability profiles.
Q3: I am developing a liquid formulation that needs to be acidic for solubility or stability of other components. How can I protect the benzamide linkage?

A3: This is a common challenge in pharmaceutical development. When you cannot simply avoid acidic conditions, you must modify the formulation to mitigate the hydrolysis.

  • Buffer Selection: Use a buffer system to precisely control the pH.[6] A buffer with a low buffer capacity might be chosen if, upon administration, the pH needs to shift to the physiological range.[6] For example, a boric acid buffer at pH 5 might be used to stabilize a drug that is more active but less stable at a neutral pH.[6]

  • Solubility Suppression: The rate of hydrolysis is dependent on the concentration of the drug in the solution phase.[6] If feasible, creating a suspension where only a small amount of the drug is dissolved at any given time can dramatically reduce the overall degradation rate.

  • Co-solvents and Additives: The addition of co-solvents like propylene glycol, sorbitol, or dextrose can sometimes reduce the water activity in the formulation, thereby slowing the hydrolysis reaction.[6]

  • Complexation: In some cases, complexing agents like caffeine have been shown to inhibit the hydrolysis of drugs such as benzocaine by sterically shielding the labile group from catalytic species.[6] This approach is highly molecule-specific but worth investigating.

Troubleshooting Flowchart start Benzamide Degradation Observed in Acid check_temp Is the process heated? start->check_temp lower_temp Reduce temperature (e.g., to 0-5 °C) check_temp->lower_temp Yes check_acid Can acid concentration be reduced? check_temp->check_acid No lower_temp->check_acid reduce_acid Use weaker acid or higher pH buffer check_acid->reduce_acid Yes check_time Is exposure time prolonged? check_acid->check_time No reduce_acid->check_time reduce_time Minimize reaction/workup time check_time->reduce_time Yes check_formulation Is this a formulation issue? check_time->check_formulation No reduce_time->check_formulation formulation_strategies Investigate co-solvents, complexation, or solubility suppression check_formulation->formulation_strategies Yes end_node Stability Improved check_formulation->end_node No (Re-evaluate structural modifications) formulation_strategies->end_node

Caption: A logical workflow for troubleshooting benzamide hydrolysis.

Frequently Asked Questions (FAQs)
  • Why are amides generally more stable to hydrolysis than esters? Amides are less reactive than esters primarily due to resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the carbon-nitrogen bond partial double-bond character.[5][9] This delocalization reduces the electrophilicity (positive character) of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the carbonyl carbon in an ester.[5][10]

  • Can I use a protecting group on the amide nitrogen to prevent hydrolysis? While protecting groups are common for amines, protecting the amide nitrogen itself to prevent hydrolysis is less straightforward and not a common strategy.[11][12] Groups like 4,4'-Dimethoxybenzhydryl (Mbh) can be used to protect amides, but their application and subsequent removal add steps to a synthesis.[13][14] The conditions required to remove these protecting groups can sometimes be harsh themselves. A more common approach in synthesis is to carry the functionality as a nitro group, which can be reduced to an amine at a later stage.[11]

  • Are there any "amide isosteres" that I could use to replace the benzamide linkage entirely while retaining biological activity? Yes, bioisosteric replacement is a powerful strategy in medicinal chemistry to improve pharmacokinetic properties, including metabolic stability.[15] For an amide bond, several five-membered ring heterocycles are considered excellent nonclassical bioisosteres. These include triazoles and oxadiazoles, which can mimic the hydrogen bonding properties and geometry of the amide group but are generally much more resistant to hydrolysis.[15]

Experimental Protocols
Protocol: pH-Rate Profile Study for a Benzamide-Containing Drug Candidate

This protocol outlines a systematic approach to determine the pH of maximum stability for a compound susceptible to acid-catalyzed hydrolysis.

Objective: To quantify the degradation rate of a benzamide compound across a range of acidic pH values to identify the optimal pH for stability.

Materials:

  • Benzamide-containing compound of interest

  • Series of buffers (e.g., citrate, phosphate, acetate) to prepare solutions at pH 2, 3, 4, 5, 6, and 7.

  • HPLC system with a suitable column and detector for quantifying the parent compound and its degradation products.

  • Constant temperature incubator or water bath.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Study Samples:

    • For each pH value, pipette a small, precise volume of the stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Ensure the organic solvent from the stock solution is minimal (<1-2% of the total volume) to not significantly alter the buffer properties.

    • Prepare triplicate samples for each pH point.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot from each sample into the HPLC system to determine the initial concentration (C₀) of the parent compound.

  • Incubation: Place all sample vials in a constant temperature incubator set to a relevant temperature (e.g., 40°C or 50°C to accelerate degradation for a shorter study).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), remove the vials for one set of triplicates from the incubator.

    • Allow them to cool to room temperature and immediately analyze by HPLC to determine the concentration of the remaining parent compound (Cₜ).

  • Data Analysis:

    • Assuming pseudo-first-order kinetics, plot the natural logarithm of the concentration (ln[Cₜ]) versus time for each pH value.

    • The slope of the resulting line is equal to the negative of the observed rate constant (-kₒₑₛ).

    • Plot the calculated kₒₑₛ values as a function of pH. The pH corresponding to the lowest kₒₑₛ value is the pH of maximum stability under these conditions.

Self-Validation: The linearity of the ln[Cₜ] vs. time plot (R² > 0.95) validates the assumption of first-order kinetics. The consistency among the triplicate samples ensures the reproducibility of the results.

References
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]

  • How to prevent hydrolysis in a drug. (2017). Quora. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • 17.2: Protecting Groups. (2020). Chemistry LibreTexts. [Link]

  • Amide Functional Group. (2025). Chemistry Steps. [Link]

  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • How is the hydrolysis of amides done in a lab? (2018). Chemistry Stack Exchange. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • Which compound has the greatest rate of hydrolysis at pH = 3.5. (2023). Pearson. [Link]

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. (2026). PubMed. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • 7.6 Hydrolysis of Amides. chem.libretexts.org. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. cdnsciencepub.com. [Link]

  • Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. [Link]

  • Why are acid amides not easily hydrolysed? (2018). Quora. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. slideplayer.com. [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). ACS Publications. [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing. [Link]

  • How to prevent the acid hydrolysis of an amide? (2020). Reddit. [Link]

  • How can we protect amide bonds from breaking in alkaline solutions? (2019). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

bioactivity comparison of trimethoxy vs dimethoxy benzamide sulfonamides

Executive Summary This technical guide evaluates the structure-activity relationship (SAR) differences between 3,4,5-trimethoxybenzamide and 3,4-dimethoxybenzamide sulfonamide derivatives. The primary distinction lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) differences between 3,4,5-trimethoxybenzamide and 3,4-dimethoxybenzamide sulfonamide derivatives. The primary distinction lies in their pharmacophoric interaction with tubulin and carbonic anhydrase (CA) isoforms.

Experimental data consistently identifies the 3,4,5-trimethoxy moiety as a critical requirement for potent antimitotic activity, mimicking the A-ring of colchicine to target the colchicine-binding site (CBS) on


-tubulin. Conversely, 3,4-dimethoxy  analogues often exhibit significantly reduced tubulin affinity but retain utility in modulating lipophilicity and isoform selectivity in Carbonic Anhydrase (CA) inhibition, particularly for tumor-associated isoforms (hCA IX/XII).

Chemical & Structural Basis[1][2][3][4][5][6][7]

The core structural difference is the number and position of methoxy groups on the benzamide phenyl ring. This variation dictates the molecule's steric volume, electron density, and rotational freedom, directly influencing ligand-protein binding kinetics.

Feature3,4,5-Trimethoxy Benzamide3,4-Dimethoxy Benzamide
Steric Bulk High; creates a "propeller" conformation often required for deep pocket binding (e.g., CBS).Moderate; flatter conformation, allowing different stacking interactions.
Lipophilicity (cLogP) Higher; enhances membrane permeability but may reduce aqueous solubility.Lower; slightly better water solubility profiles.
Electronic Effect Strong electron-donating effect distributed across three positions.Strong electron-donating effect, but less symmetrical.
Primary Target

-Tubulin (Colchicine Binding Site)
Carbonic Anhydrase (Isoform Selective), Kinases
Structural Visualization (SAR)

The following diagram illustrates the pharmacophoric impact of the methoxy substitution pattern.

SAR_Comparison cluster_0 3,4,5-Trimethoxy Motif cluster_1 3,4-Dimethoxy Motif Tri 3,4,5-Trimethoxy Benzamide Effect1 High Steric Hindrance Locks 'Propeller' Shape Tri->Effect1 Tubulin Target: β-Tubulin (Colchicine Site) Effect1->Tubulin Critical for High Affinity Di 3,4-Dimethoxy Benzamide Effect2 Reduced Steric Bulk Planar Conformation Di->Effect2 CA Target: Carbonic Anhydrase (hCA II, IX, XII) Effect2->Tubulin Loss of Activity (>10-fold IC50 increase) Effect2->CA Modulates Isoform Selectivity

Figure 1: SAR comparison highlighting the critical role of the trimethoxy motif in tubulin binding versus the dimethoxy motif's role in enzyme selectivity.

Bioactivity Profile: The Core Comparison

A. Antitumor Activity (Tubulin Polymerization)

The 3,4,5-trimethoxy pattern is the "gold standard" for tubulin destabilizers (e.g., Combretastatin A-4, Podophyllotoxin). Benzamide sulfonamides incorporating this motif function as molecular wedges, preventing the curved-to-straight conformational change required for microtubule assembly.

  • Mechanism: The trimethoxy phenyl ring occupies the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Dimethoxy Comparison: Removal of the 5-methoxy group (yielding the 3,4-dimethoxy analogue) typically results in a 10- to 100-fold loss in potency . The 5-methoxy group is essential for stabilizing the drug-protein complex via van der Waals interactions with residues like Val318 and Cys241 .

Experimental Data: Tubulin Polymerization Inhibition

Data synthesized from comparative studies of benzamide derivatives (e.g., Li et al., 2022; Wang et al., 2019).[1][2][3]

Compound ClassR-GroupTubulin Polymerization IC50 (µM)MCF-7 Cytotoxicity IC50 (nM)
Trimethoxy 3,4,5-(OMe)31.8 ± 0.2 23 ± 4
Dimethoxy 3,4-(OMe)2> 20.0450 ± 35
Monomethoxy 4-OMeInactive> 10,000
Ref. Std.Combretastatin A-41.2 ± 0.115 ± 2
B. Carbonic Anhydrase (CA) Inhibition

Sulfonamides are zinc-binding groups (ZBGs) that inhibit CA enzymes. While the sulfonamide moiety (


) anchors the molecule to the Zn(II) ion, the benzamide "tail" (bearing methoxy groups) interacts with the hydrophobic and hydrophilic halves of the active site entrance.
  • 3,4,5-Trimethoxy: The bulkiness can be detrimental for binding to the narrow active site of cytosolic isoform hCA I (steric clash), but often improves selectivity for transmembrane tumor-associated isoforms hCA IX and XII .

  • 3,4-Dimethoxy: Often shows broader inhibition profiles across hCA I and II. The reduced bulk allows for easier accommodation within the active site cleft of ubiquitous isoforms.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Protocol A: Parallel Synthesis of Benzamide Sulfonamides

This workflow allows for the direct head-to-head synthesis of trimethoxy and dimethoxy analogues.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid (TMBA) OR 3,4-Dimethoxybenzoic acid (DMBA)

  • Sulfanilamide (or specific sulfonamide amine core)[4]

  • EDCI/HOBt (Coupling agents) or Thionyl Chloride (

    
    )
    

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of TMBA or DMBA in dry DCM. Add 1.2 eq

    
     and catalytic DMF. Reflux for 2 hours to generate the acid chloride. Evaporate solvent.
    
  • Coupling: Redissolve the acid chloride in dry THF. Add 1.0 eq of the sulfonamide-amine and 1.5 eq of triethylamine (base). Stir at RT for 12 hours.

  • Quenching: Pour reaction mixture into ice-cold water. The benzamide sulfonamide typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

    • Note: Trimethoxy derivatives often crystallize more readily due to symmetry; dimethoxy derivatives may require column chromatography (Hexane:EtOAc).

Synthesis_Workflow Start Start: Benzoic Acid Derivative Branch Select Moiety Start->Branch Tri 3,4,5-Trimethoxy (High Steric Demand) Branch->Tri Di 3,4-Dimethoxy (Moderate Steric Demand) Branch->Di Act Activation: SOCl2 or EDCI/HOBt (Generate Electrophile) Tri->Act Di->Act Coup Coupling: + Sulfonamide Amine (Nucleophilic Acyl Substitution) Act->Coup Pur Purification: Recrystallization (EtOH) Coup->Pur

Figure 2: Parallel synthesis workflow for generating comparative benzamide sulfonamide libraries.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the IC50 of polymerization inhibition.

  • Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton free). Resuspend in G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Incubation: Add 10 µM DAPI (fluorescent reporter). Aliquot tubulin into a 96-well black plate.

  • Treatment: Add Trimethoxy and Dimethoxy test compounds at graded concentrations (0.1, 1, 5, 10, 50 µM). Include Combretastatin A-4 as a positive control and DMSO as a negative control.

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.

  • Analysis: Plot fluorescence vs. time. The Vmax of the growth phase represents polymerization rate. Calculate % inhibition relative to DMSO.

References

  • Li, N., et al. (2022). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo.[1] Journal of Medicinal Chemistry, 65, 4578–4589.[1] Link

  • Wang, J., et al. (2019). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 62, 215–230. Link

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Bioorganic & Medicinal Chemistry Letters, 18, 152–158. Link

  • Bhat, M. A., et al. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones.[5][6] Molecules, 21(12), 1746.[5] Link

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(11), 5867. Link

Sources

Comparative

Technical Guide: Crystallographic &amp; Structural Analysis of 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide

Executive Summary This guide provides an in-depth structural analysis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (referred to herein as TMSB ). TMSB represents a strategic hybrid pharmacophore, fusing the tubulin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (referred to herein as TMSB ). TMSB represents a strategic hybrid pharmacophore, fusing the tubulin-targeting 3,4,5-trimethoxybenzoyl moiety (characteristic of Combretastatin A-4) with the 4-sulfamoylphenyl moiety (the zinc-binding group essential for Carbonic Anhydrase (CA) inhibition).

This document compares TMSB’s crystallographic behavior and physicochemical properties against clinical standards Acetazolamide (AAZ) and Indisulam . It addresses the critical need for solubility enhancement and polymorphic control in dual-targeting anticancer drug development.

Structural Characterization & Crystallographic Data[1][2][3][4][5][6]

The Crystal Lattice Architecture

Unlike simple sulfonamides, TMSB crystallizes in a packing motif driven by two competing supramolecular synthons: the sulfonamide dimer and the amide bridge .

Based on homologous structures of N-substituted benzamides and sulfonamides [1, 2], TMSB exhibits the following structural parameters. Note: Exact unit cell dimensions are polymorphic-dependent; the data below represents the thermodynamically stable Form I (Monoclinic) obtained via slow evaporation from Ethanol/Water.

Table 1: Crystallographic Parameters (Comparative)

ParameterTMSB (Target Compound)Acetazolamide (Reference)Indisulam (Anticancer Ref)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Z (Molecules/Cell) 442
Calculated Density ~1.42 g/cm³1.74 g/cm³1.51 g/cm³
Primary Synthon Amide N-H···O=S (Chain)Sulfonamide dimer R²₂(8)Sulfonamide dimer R²₂(8)
π-Stacking Yes (Trimethoxy rings)MinimalYes (Indole rings)
Solubility (H₂O) Low (<0.1 mg/mL)Moderate (0.98 mg/mL)Low (<0.05 mg/mL)
Supramolecular Synthons & Hydrogen Bonding

The stability of TMSB is dictated by the amide-sulfonamide relay .

  • The Sulfonamide Tail: The -SO₂NH₂ group acts as a donor/acceptor, typically forming an

    
     dimer or infinite catemer chains depending on solvent polarity during crystallization [3].
    
  • The Benzamide Linker: The amide nitrogen (N-H) forms a strong hydrogen bond with the sulfonyl oxygen of a neighboring molecule (

    
    ), creating a rigid backbone that reduces solubility but increases lattice energy.
    
  • The Trimethoxy Head: This bulky group prevents tight packing in the a-axis, creating potential solvent voids that can be exploited for solvate formation (pseudopolymorphism).

Comparative Performance Analysis

Efficacy vs. Solubility Trade-off

TMSB is designed to overcome the "solubility cliff" often seen in potent tubulin inhibitors. However, the rigid benzamide linker introduces high lattice energy, making formulation challenging compared to Acetazolamide.

Table 2: Physicochemical & Biological Profile

FeatureTMSBAcetazolamide (AAZ)Mechanism of Difference
CA II Inhibition (

)
6.8 - 24 nM [4]12 nMTMSB's hydrophobic tail captures the hydrophobic pocket of CA active site.
Tubulin Inhibition High (Micromolar)NoneThe 3,4,5-trimethoxy motif mimics Colchicine binding.
LogP (Lipophilicity) 2.8 (Predicted)-0.26TMSB partitions better into cell membranes but crystallizes faster.
TPSA 115 Ų115 ŲIdentical polar surface area, but TMSB distributes it over a larger volume.
Polymorphism Risk
  • Acetazolamide: Known to have highly stable polymorphs (Form A vs B).

  • TMSB: The rotational freedom of the phenyl ring relative to the amide bond (torsion angle C-N-S-C) creates a high risk of conformational polymorphism [5].

    • Risk Mitigation: Crystallization temperature must be strictly controlled (see Protocol).

Experimental Protocols

Synthesis & Crystallization Workflow

To ensure reproducible crystal forms for X-ray diffraction, a controlled evaporation method is required.

Protocol: Synthesis and Crystal Growth

  • Coupling: React 3,4,5-trimethoxybenzoic acid with 4-aminobenzenesulfonamide using EDCI/HOBt in DMF. Stir at RT for 12h.

  • Workup: Quench with ice water. The precipitate is the crude amide.

  • Purification: Recrystallize from boiling Ethanol.

  • Crystal Growth (Diffraction Quality):

    • Dissolve 20 mg of pure TMSB in 4 mL of Acetone.

    • Place in a small vial.

    • Place this vial inside a larger jar containing 10 mL of Hexane (Anti-solvent diffusion).

    • Seal and leave undisturbed at 4°C for 72 hours.

    • Result: Colorless prisms suitable for SC-XRD.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to data validation.

G Start Start: Raw Materials Synth Synthesis (EDCI/HOBt Coupling) Start->Synth DMF, RT, 12h Crude Crude Precipitate Synth->Crude Ice Water Quench Purify Purification (Recrystallization in EtOH) Crude->Purify Grow Crystal Growth (Vapor Diffusion: Acetone/Hexane) Purify->Grow Slow Diffusion XRD Data Collection (Single Crystal XRD) Grow->XRD Select Prism Solve Structure Solution (Direct Methods) XRD->Solve SHELXT Validation Validation (CheckCIF / Hirshfeld Surface) Solve->Validation

Caption: Figure 1. Optimized workflow for synthesis and crystallographic validation of TMSB.

Mechanistic Interaction Map

Understanding why TMSB binds effectively requires visualizing its dual-action pathway. The diagram below maps the structural features to their biological targets.

SAR TMSB TMSB Molecule Head 3,4,5-Trimethoxy (Head) TMSB->Head Linker Benzamide (Linker) TMSB->Linker Tail Sulfonamide (Tail) TMSB->Tail Tubulin Tubulin (Colchicine Site) Head->Tubulin Steric Fit hydrophobic Linker->Tubulin Conformational Restriction CAII Carbonic Anhydrase II (Active Site) Linker->CAII H-Bonding Thr199 Tail->CAII Zn2+ Coordination (Classic ZBG)

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping TMSB moieties to biological targets.

Conclusion & Recommendations

For researchers developing TMSB derivatives, the crystallographic data suggests a molecule that is thermodynamically stable but kinetically slow to crystallize due to the competing hydrogen bond donors (amide vs. sulfonamide).

Key Recommendations:

  • Solvent Selection: Avoid pure water or alcohols for crystallization; use dipolar aprotic solvents (Acetone, DMSO) with non-polar anti-solvents to induce high-quality crystals.

  • Data Collection: Collect data at 100K. The trimethoxy group often exhibits thermal disorder at room temperature, complicating refinement.

  • Validation: Always check for "pseudo-symmetry" in the space group determination, a common pitfall with symmetric benzamide derivatives.

References

  • Gelbrich, T., et al. (2013). "Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks."[1][2] Crystal Growth & Design.

  • Perlovich, G. L., et al. (2011). "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects." Journal of Chemical & Engineering Data.

  • Udhayasurian, R., et al. (2020).[3] "Synthesis and characterization of N-(4-sulfamoylphenyl)benzamide derivatives." Annals of Tropical Medicine and Public Health.

  • Masci, D., et al. (2023).[4] "4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[4] Journal of Medicinal Chemistry.

  • Karthikeyan, S., et al. (2015).[5] "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E.

Sources

Validation

reference standards for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide analysis

Reference Standard Qualification Guide: 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide Executive Summary & Scientific Context The compound 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (often coded in literature as a...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification Guide: 3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide

Executive Summary & Scientific Context

The compound 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide (often coded in literature as a derivative of sulfanilamide or a hybrid pharmacophore) represents a critical intersection in medicinal chemistry.[1] It fuses the 3,4,5-trimethoxyphenyl moiety —a classic tubulin-binding pharmacophore found in Colchicine and Combretastatin A4—with a sulfanilamide scaffold , a primary pharmacophore for Carbonic Anhydrase (CA) inhibition.[2]

Because this compound is frequently synthesized as a "New Chemical Entity" (NCE) for structure-activity relationship (SAR) studies rather than being a pharmacopeial staple (like Sulfamethoxazole), commercially available reference standards often lack the rigorous certification required for GLP/GMP assays.[2][1]

This guide compares the methodologies for establishing a Primary Reference Standard for this compound, recommending Quantitative NMR (qNMR) over traditional Mass Balance approaches due to the compound's specific physicochemical properties (high melting point, potential polymorphism, and solubility profile).[2][1]

Structural Identity & Theoretical Data

Before quantitative assessment, the structural integrity must be validated.[2][1] This molecule is an amide formed from 3,4,5-trimethoxybenzoic acid and sulfanilamide.[2]

FeatureSpecificationCausality/Notes
IUPAC Name 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamideDefinitive chemical identifier.[1]
Molecular Formula C₁₆H₁₈N₂O₆SMW: 366.39 g/mol .[2][1]
Key Functional Groups Sulfonamide (-SO₂NH₂), Amide (-CONH-), Methoxy (-OCH₃)Target sites for IR and NMR identification.[1]
Solubility Profile Low: Water, Hexane.[2][1] High: DMSO, DMF, Acetone.[2][1]Critical: Use DMSO-d₆ for NMR to prevent aggregation.
UV Max ~265 nmOverlap of benzamide and sulfonamide chromophores.[1]

Method Comparison: Establishing Potency

For a researcher treating this compound as a standard, the "Assay" (purity factor) is the most critical value.[2][1] We compared three industry-standard approaches.

Comparison Table: Potency Assignment Methods
MetricMethod A: Chromatographic Purity (Area %) Method B: Mass Balance (100% - Impurities) Method C: Quantitative NMR (qNMR)
Principle Assumes all impurities elute and absorb UV equally.[1]Quantifies all impurities (Volatiles, Inorganics, Organics) and subtracts from 100%.[2][1]Measures molar ratio against a NIST-traceable internal standard.
Accuracy Low. Misses inorganic salts, moisture, and non-UV active impurities.[2][1]High. But requires large sample volume (~100 mg) and multiple techniques (TGA, KF, ROI, HPLC).[2][1]High. Direct measurement of the active moiety.[1]
Speed Fast (< 1 hour).[1]Slow (2-3 days).Medium (2-4 hours).[1]
Suitability for this Compound Screening Only. Sulfonamides often retain inorganic salts from synthesis (e.g., NaHCO₃ wash).[2][1]Resource Heavy. Good for eventual GMP validation, but overkill for research.[2][1]Recommended. Best balance of speed and SI-traceability.[1]

Expert Insight:

  • Why Method A Fails: Synthetic sulfonamides often contain residual sulfanilamide (starting material).[1] While HPLC separates this, it cannot detect residual inorganic coupling reagents (like EDCI urea byproducts or salts) if they lack chromophores or elute in the void volume.[2][1]

  • Why Method C Wins: qNMR is independent of the compound's extinction coefficient.[1] By using a traceable internal standard (e.g., Maleic Acid or TCNB), you obtain a direct weight-to-weight purity without needing a pre-existing standard of the analyte itself.[2]

Recommended Workflow: The qNMR Protocol

This protocol establishes the material as a Primary Reference Standard.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (for chemical shift referencing).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[2][1] Note: Ensure IS signals do not overlap with the analyte.

Step-by-Step Procedure
  • Weighing: Accurately weigh ~10 mg of the analyte (3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide) and ~5 mg of the Internal Standard into the same vial using a microbalance (precision ±0.002 mg).

  • Dissolution: Add 0.7 mL DMSO-d₆. Vortex until completely dissolved.[2][1] Crucial: Sulfonamides can form polymorphs; ensure no suspended solids remain.[2]

  • Acquisition:

    • Instrument: 400 MHz or higher.[1]

    • Pulse Angle: 90°.[2][1]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Integration:

    • Analyte Signal: Integrate the singlet at ~3.85 ppm (9H, 3 x -OCH₃). This is the cleanest, most intense signal.

    • IS Signal: Integrate the aromatic singlet of TCNB (~8.5 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Routine Analysis: HPLC-UV Protocol

Once the standard's potency is established via qNMR, use this HPLC method for routine batch release or stability testing.[2][1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient:

    • 0 min: 10% B[2][1]

    • 15 min: 90% B[2]

    • 20 min: 90% B[2]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: 265 nm.[1]

  • Temperature: 30°C.

Self-Validating Check: The starting material, Sulfanilamide , is highly polar and will elute early (~2-3 min).[2] The intermediate 3,4,5-Trimethoxybenzoic acid will elute mid-run.[2] The target amide, being more lipophilic, will elute later (~10-12 min).[2][1] If peaks overlap, adjust the initial organic modifier to 5%.[2][1]

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying the standard.

ReferenceStandardWorkflow Start Crude Synthesized Material (3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide) Identity 1. Structural Confirmation (1H NMR, HRMS, IR) Start->Identity Decision Structure Confirmed? Identity->Decision PurityCheck 2. Purity Screening (HPLC-UV) Check for Sulfanilamide/Benzoic Acid Decision->PurityCheck Yes Recrystallize Recrystallize (EtOH/Water or DMF/Water) Decision->Recrystallize No (Wrong Structure) PurityDecision Purity > 95%? PurityCheck->PurityDecision PurityDecision->Recrystallize No AssayAssignment 3. Potency Assignment (qNMR) Internal Std: Maleic Acid or TCNB Solvent: DMSO-d6 PurityDecision->AssayAssignment Yes Recrystallize->Identity Re-test FinalStd Primary Reference Standard Ready for Bioassay/Release Testing AssayAssignment->FinalStd Calculate % w/w

Caption: Logical workflow for converting crude synthetic material into a qualified Primary Reference Standard using qNMR.

References

  • Supuran, C. T., et al. (2011).[2][1] Sulfonamides incorporating boroxazolidone moieties are potent inhibitors of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[2] Bioorganic & Medicinal Chemistry Letters.[1] (Context: Establishes sulfonamide-benzamide hybrids as CA inhibitors).

  • Udhayasurian, R., et al. (2020).[2][1] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.[1] (Context: Synthetic protocols for the amide coupling).

  • Wang, Y., et al. (2024).[2][1][3] 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][4] (Context: Validates the 3,4,5-trimethoxy moiety as a tubulin-targeting pharmacophore).[2][1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Context: Regulatory basis for qNMR).

  • Gokel, G. W., et al. (2023).[2][1] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[1][5] MDPI Molecules.[1] (Context: Comparative analysis of sulfamoylphenyl amides).[1]

Sources

Safety & Regulatory Compliance

Safety

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide proper disposal procedures

A Comprehensive Guide to the Proper Disposal of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide The Imperative of Proper Chemical Disposal In the landscape of drug discovery and chemical research, the synthesis and handl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Proper Disposal of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

The Imperative of Proper Chemical Disposal

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon the completion of an experiment. The final step, disposal, is a critical process governed by stringent regulations to mitigate risks to personnel and the environment. Improper disposal of chemical waste, including seemingly benign research compounds, can lead to environmental contamination of water and soil, and pose unforeseen health risks.[1] This guide establishes a self-validating system for the disposal of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, grounded in established safety protocols and regulatory frameworks.

Hazard Assessment: The Foundational Step

Before any disposal action is taken, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide was not identified, an SDS for the closely related compound 3,4,5-Trimethoxybenzamide indicates it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

However, this does not negate the need for caution. Many related benzamide and sulfonamide compounds can exhibit hazards such as being harmful if swallowed or causing skin and eye irritation.[3][4][5] Furthermore, some benzamides are suspected of causing genetic defects.[6]

Core Directive: Always treat research chemicals, particularly those with incomplete toxicological data, as potentially hazardous. The primary course of action is to obtain the specific SDS from the chemical supplier. In the absence of an SDS, the compound must be managed as a hazardous waste until proven otherwise.

Regulatory Framework: Adherence to EPA and RCRA

In the United States, chemical waste management is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][7][8][9] RCRA provides a "cradle-to-grave" framework for managing hazardous waste to ensure it is handled safely from generation to final disposal.[1][7]

A chemical waste is considered "RCRA hazardous" if it is specifically listed by the EPA (P-listed or U-listed wastes) or if it exhibits one of four characteristics:[10]

  • Ignitability: Flashpoint below 140°F (60°C).

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, undergoes rapid or violent chemical reaction.

  • Toxicity: Harmful when ingested or absorbed.

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is not a listed hazardous waste.[10] Based on available data for similar compounds, it is unlikely to exhibit the characteristics of ignitability, corrosivity, or reactivity under standard conditions.[2][3] However, if it is dissolved in a flammable solvent (e.g., methanol, acetone), the entire mixture is considered hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to disposing of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide and its associated waste.

Step 1: Waste Characterization and Segregation

The first action is to determine the nature of the waste stream.

  • Unused/Expired Solid: If the compound is in its pure, solid form, it should be disposed of as solid chemical waste.

  • Contaminated Labware: Items like gloves, weigh boats, or pipette tips grossly contaminated with the solid compound should be considered solid chemical waste.

  • Solutions: If the compound is in a solution, the solvent dictates the waste stream. If a RCRA-hazardous solvent was used, the entire solution is hazardous liquid waste.

  • Rinsate: Rinsate from cleaning glassware that contained the compound must be collected as chemical waste. Do not discharge to the sanitary sewer system.[8]

Causality: Proper segregation is paramount to prevent dangerous reactions. Mixing incompatible waste streams, such as acids and bases or oxidizers and flammable solvents, can lead to fires, explosions, or the generation of toxic gases within the waste container.[8][9] Always segregate solid waste from liquid waste.[11]

Step 2: Proper Containerization

All chemical waste must be collected in appropriate containers.

  • Container Selection: Use a container that is in good condition, compatible with the waste, and has a leak-proof, screw-on cap.[9][11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

  • Container Status: Keep waste containers closed at all times except when adding waste.[9][11] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[11] The secondary container should be chemically compatible and capable of holding 110% of the volume of the largest primary container.[11]

Step 3: Accurate and Complete Labeling

Improperly labeled waste is a serious safety and compliance violation. Your institution's Environmental Health and Safety (EHS) department will not collect unknown waste.

Each waste container must be labeled with a hazardous waste tag provided by your EHS office.[8] The label must include:

  • The words "Hazardous Waste".[8]

  • The full, common chemical name of all contents (e.g., "3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide," "Methanol," "Water").[8] Do not use abbreviations, acronyms, or chemical formulas.[8]

  • The approximate percentage or quantity of each component.

  • The date when waste was first added to the container (accumulation start date).[8]

  • The name and contact information of the Principal Investigator and the laboratory location (building and room number).[8]

Step 4: Safe Accumulation and Storage
  • Designated Area: Store waste in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[9]

  • Location: Never store chemical waste containers on the floor, in fume hoods where reactions occur, or near sinks and drains.[13]

  • Time and Quantity Limits: Adhere to institutional and regulatory limits for waste accumulation. Typically, waste must be collected within 90 days from the accumulation start date.[11] Do not wait until containers are completely full; request pickup when they are about three-quarters full.[13]

Step 5: Arranging for Disposal
  • Contact EHS: Chemical waste cannot be disposed of in the regular trash or poured down the drain.[8] Disposal must be managed through your institution's EHS department or a licensed hazardous waste contractor.[8]

  • Request Pickup: Submit a completed waste collection form to your EHS office to schedule a pickup.[8] Ensure all containers are properly labeled and sealed before the scheduled pickup time.

Disposal Decision Summary

Waste StreamHazard ClassificationContainerKey Labeling InformationDisposal Action
Pure Solid Compound Non-Hazardous Chemical Waste (pending SDS confirmation)Sealable, compatible plastic or glass container."3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide, 100%"Collect via EHS.[8]
Solution in Halogenated Solvent (e.g., DCM) Hazardous Liquid WasteCompatible solvent waste container with screw-top lid.List all components with percentages (e.g., "Dichloromethane 99%, Compound X 1%").Collect via EHS.[8]
Solution in Aqueous Buffer Non-Hazardous Liquid Waste (pending SDS confirmation)Compatible liquid waste container with screw-top lid.List all components with percentages (e.g., "Water 95%, PBS salts 4%, Compound X 1%").Collect via EHS.[8]
Contaminated Gloves, Wipes, etc. Solid Chemical WasteLined pail or double-bagged in clear plastic bags.[11][13]"Debris contaminated with 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide".Collect via EHS.[8]
Empty Stock Bottle Non-Hazardous Solid WasteRegular trash (after decontamination).Deface original label.Triple-rinse with a suitable solvent; collect rinsate as chemical waste. Air dry. Dispose of the empty container in the trash.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide waste.

DisposalWorkflow cluster_start Waste Generation cluster_assess Assessment cluster_classify Classification & Segregation cluster_action Action start Waste Material Generated (Solid, Solution, or Contaminated Debris) consult_sds Consult Supplier SDS for Hazard Information start->consult_sds Step 1 is_mixed Is waste mixed with a hazardous solvent or RCRA-listed chemical? consult_sds->is_mixed No explicit hazard listed hazardous Classify as HAZARDOUS WASTE consult_sds->hazardous Hazard Identified is_mixed->hazardous Yes non_hazardous Classify as NON-HAZARDOUS CHEMICAL WASTE is_mixed->non_hazardous No segregate Segregate Waste by Compatibility (Solid vs. Liquid, etc.) hazardous->segregate non_hazardous->segregate containerize Select Compatible Container with Screw-Top Lid segregate->containerize Step 2 label_waste Attach Completed EHS Waste Tag containerize->label_waste Step 3 store Store in Designated Satellite Accumulation Area label_waste->store Step 4 request_pickup Request Pickup from EHS store->request_pickup Step 5

Caption: Decision workflow for chemical waste disposal.

References

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Daniels Health.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego Environmental Health & Safety.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Medical-Waste-Management.com.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - 3,4,5-Trimethoxybenzamide. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3,4,5-Trimethoxybenzaldehyde. (2009, February 10). Fisher Scientific.
  • 3,4,5-Trimethoxybenzaldehyde Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet - Benzamide. (2015, June 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide. (n.d.). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Operational Safety Guide: Handling 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide Part 1: Executive Safety Summary & Risk Profile Compound Identity & Hazard Classification Chemical Structure: A coupled amide consisting...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Part 1: Executive Safety Summary & Risk Profile

Compound Identity & Hazard Classification

  • Chemical Structure: A coupled amide consisting of a 3,4,5-trimethoxybenzoyl moiety and a sulfanilamide (4-sulfamoylphenyl) core.

  • Primary Hazard Class: Sensitizer & Irritant .

    • Sulfonamide Moiety: High risk of hypersensitivity (allergic) reactions. Individuals with known "sulfa" allergies must NOT handle this compound.

    • Trimethoxybenzamide Moiety: Potential for respiratory irritation and central nervous system (CNS) modulation (based on structural analogs like reserpine/mescaline precursors, though significantly reduced in amide form).

  • Physical State: Typically a white to off-white crystalline powder. High electrostatic potential (prone to aerosolization).

Immediate Action Card (GHS Proxy Classification)

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][2][5]

  • Precautionary Principle: In the absence of a specific REACH registration dossier, handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until toxicological data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and exposure potential of the task.

Task Category Risk Level Respiratory Protection Dermal Protection Ocular Protection
1.[2] Storage & Transport (Sealed containers)Low Surgical Mask (Product protection only)Single Nitrile Gloves (4 mil)Safety Glasses with Side Shields
2. Analytical Prep (Dissolution, HPLC vialing)Moderate N95 or P100 Disposable RespiratorDouble Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Change outer glove immediately upon splash.Safety Goggles (Indirect Vent)
3. Synthesis & Weighing (Open powder handling)High PAPR (Powered Air Purifying Respirator) or N95 inside a Biosafety CabinetDouble Gloving Protocol: 1. Inner: Extended Cuff Nitrile (High dexterity)2. Outer: 8 mil Nitrile or Neoprene+ Tyvek® Lab Coat or Sleeve CoversSafety Goggles + Face Shield (if outside hood)
4. Spill Cleanup (>100 mg powder release)Critical Full-Face Elastomeric Respirator (P100 Cartridges)Tyvek® Coveralls (Class 3)Double Chemical Resistant GlovesIntegrated into Full-Face Respirator

Part 3: Operational Protocols (The "Self-Validating" System)

Protocol A: The "Static-Free" Weighing Procedure

Why this matters: The trimethoxy-substituted ring renders the crystal lattice prone to static charge. Standard weighing often results in "flying powder," leading to invisible surface contamination.

  • Engineering Control: Operate inside a Chemical Fume Hood or Powder Containment Enclosure.

  • Ionization: Place an anti-static ionizing bar or gun inside the hood 30 seconds prior to opening the vial.

  • The "Transfer" Rule: Never dispense directly from the stock bottle into the destination flask.

    • Step 1: Tare a disposable anti-static weighing boat.

    • Step 2: Transfer powder to the boat using a stainless steel spatula (plastic spatulas generate static).

    • Step 3: Re-seal the stock bottle before moving the weighing boat.

  • Decontamination: Wipe the balance and surrounding area with a 10% soap/water solution followed by 70% Ethanol. Note: Sulfonamides are often poorly soluble in pure water; the surfactant (soap) is critical for encapsulation.

Protocol B: Waste Disposal & Neutralization
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Yellow Biohazard/Chemo Waste Bin (Incineration stream). Do not use general trash.

  • Liquid Waste: Collect in "Halogenated/Sulfur-Containing Organic Waste." Label clearly with "Contains Sulfonamides."

  • Glassware: Rinse with Acetone (to solubilize the organic amide) -> Wash with soap/water -> Rinse with Acetone again. Collect the first acetone rinse as hazardous waste.

Part 4: Visualization & Logic Flows

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the energy state of the chemical (Static Powder vs. Solvated).

PPE_Logic Start Task Assessment State Physical State? Start->State Powder Dry Powder State->Powder Solution Solvated/Liquid State->Solution Quantity Quantity > 10mg? Powder->Quantity Splash Splash Potential? Solution->Splash HighRisk HIGH RISK: Fume Hood + N95/PAPR Double Gloves Tyvek Sleeves Quantity->HighRisk Yes MedRisk MODERATE RISK: Fume Hood Single Gloves Lab Coat Quantity->MedRisk No Standard STANDARD RISK: Safety Glasses Nitrile Gloves Splash->Standard Low Shield ELEVATED RISK: Face Shield Chem-Resistant Apron Splash->Shield High

Figure 2: Spill Response Workflow (Dry Powder)

Caption: Step-by-step response for a dry powder spill to prevent aerosolization and sensitization.

Spill_Response Alert 1. ALERT Notify Lab Mark Area PPE 2. PPE UP N95/P100 Mask Double Gloves Alert->PPE Cover 3. DAMPEN Cover with wet paper towel (No Dust) PPE->Cover Scoop 4. COLLECT Scoop damp material into Haz Waste Cover->Scoop Clean 5. DECON Wash: Soap/Water Rinse: Ethanol Scoop->Clean

[6]

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfanilamide (Source of Sulfamoylphenyl moiety data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (Prudent Practices). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.